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  • Product: 6-methoxy-3-Pyridinecarboximidamide
  • CAS: 736912-54-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6-methoxy-3-Pyridinecarboximidamide

An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 6-Methoxy-3-Pyridinecarboximidamide Executive Summary In the landscape of modern medicinal chemistry and drug discovery, functionalized py...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 6-Methoxy-3-Pyridinecarboximidamide

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, functionalized pyridines serve as indispensable pharmacophores. 6-methoxy-3-Pyridinecarboximidamide (often referred to as 6-methoxynicotinamidine) is a highly versatile building block[1]. Characterized by its dual electronic nature—combining an electron-rich methoxypyridine core with a highly reactive amidine moiety—this compound is a critical intermediate for synthesizing complex heterocycles such as 1,2,4-oxadiazoles, triazoles, and pyrimidines.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural parameters. We will explore the mechanistic rationale behind its synthesis, detail self-validating experimental protocols, and map its downstream synthetic utility.

Molecular Architecture & Physicochemical Profiling

The structural integrity of 6-methoxy-3-Pyridinecarboximidamide is defined by a pyridine ring substituted with a methoxy group at the C6 position and a carboximidamide (amidine) group at the C3 position[1].

The amidine functional group exhibits a unique dual electronic nature. The sp²-hybridized imino nitrogen possesses a lone pair that acts as a strong nucleophile, while the amidine carbon, especially when protonated to form an amidinium ion, acts as a potent electrophile[2]. This amphoteric reactivity is what makes the molecule so valuable in cyclization reactions.

Quantitative Physicochemical Data

Table 1: Physicochemical properties and identifiers for 6-methoxy-3-Pyridinecarboximidamide.

PropertyValue
IUPAC Name 6-methoxypyridine-3-carboximidamide
Common Synonyms 6-methoxy-nicotinamidine
Molecular Formula C₇H₉N₃O
Molar Mass (Free Base) 151.17 g/mol
Monoisotopic Mass 151.07455 Da
CAS Number (Free Base) 736912-54-2
CAS Number (HCl Salt) 201937-22-6
SMILES String COC1=NC=C(C=C1)C(=N)N

Synthetic Methodologies & Mechanistic Pathways

The most robust and scalable method for synthesizing 6-methoxy-3-Pyridinecarboximidamide is via the classic Pinner Reaction , starting from 6-methoxynicotinonitrile[3].

Mechanistic Rationale:
  • Electrophilic Activation : The nitrile carbon is inherently a weak electrophile. By bubbling anhydrous HCl gas through the reaction mixture, the nitrile nitrogen is protonated. This significantly lowers the LUMO energy of the nitrile, making the carbon highly susceptible to nucleophilic attack.

  • Imidate Formation : Methanol acts as the nucleophile, attacking the activated nitrile carbon to form a methyl imidate hydrochloride intermediate. Causality Check : Strict anhydrous conditions are mandatory here; the presence of water will irreversibly hydrolyze the imidate into a methyl ester, destroying the yield.

  • Aminolysis : The imidate is subjected to methanolic ammonia. Ammonia, being a superior nucleophile to methanol, displaces the methoxy group to yield the final amidine[3].

PinnerSynthesis A 6-Methoxynicotinonitrile (Starting Material) B Protonated Nitrile (Electrophilic Activation) A->B Anhydrous HCl (Gas) 0°C C Methyl Imidate Intermediate (Stable Salt) B->C Methanol (Nucleophilic Attack) D 6-Methoxy-3-Pyridinecarboximidamide (Target Amidine) C->D NH3 / Methanol (Aminolysis)

Figure 1: Mechanistic workflow of the Pinner synthesis from nitrile to amidine.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and trustworthiness in the lab, the following protocols incorporate built-in Quality Control (QC) checkpoints.

Protocol A: Step-by-Step Pinner Synthesis

Reagents: 6-methoxynicotinonitrile, Anhydrous Methanol, Anhydrous HCl gas, 7N Ammonia in Methanol, Diethyl Ether.

  • Nitrile Dissolution: Dissolve 10.0 g of 6-methoxynicotinonitrile in 100 mL of anhydrous methanol in a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Acidic Activation: Cool the solution to 0°C using an ice-salt bath. Bubble anhydrous HCl gas through the solution for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ confirms complete conversion to the imidate.

  • Intermediate Isolation: Seal the flask and stir at room temperature for 12 hours. Add 150 mL of cold diethyl ether to precipitate the methyl 6-methoxypyridine-3-carboximidate hydrochloride. Filter under a nitrogen atmosphere and wash with ether.

  • Aminolysis: Resuspend the isolated imidate in 100 mL of 7N ammonia in methanol. Stir at room temperature for 24 hours.

    • Causality Rationale: A large excess of ammonia drives the equilibrium forward, preventing the reverse reaction or side-product formation.

  • Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure 6-methoxy-3-Pyridinecarboximidamide hydrochloride as a white crystalline solid.

Protocol B: LC-MS Characterization Workflow

To validate the success of Protocol A, LC-MS analysis must be performed.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

    • Self-Validation Checkpoint: A successful synthesis is confirmed by a single, sharp UV peak at 254 nm (indicating >98% purity) and a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 152.1.

Pharmacological & Synthetic Utility

Beyond its standalone properties, 6-methoxy-3-Pyridinecarboximidamide is a highly sought-after intermediate[4]. The amidine group serves as a proteolytically stable bioisostere for peptide bonds, making it valuable in peptidomimetic drug design[3].

Furthermore, it is heavily utilized in condensation reactions to build complex poly-heterocyclic systems. By reacting the amidine with various electrophiles, chemists can rapidly generate libraries of biologically active compounds.

SyntheticUtility A 6-Methoxy-3-Pyridinecarboximidamide B 1,2,4-Oxadiazole Derivatives (via Hydroxylamine/Acyl Chlorides) A->B Condensation C Triazole Derivatives (via Hydrazines) A->C Cyclization D Pyrimidine Derivatives (via 1,3-Dicarbonyls) A->D Annulation

Figure 2: Downstream synthetic applications of 6-methoxy-3-Pyridinecarboximidamide.

By mastering the handling and reactivity of 6-methoxy-3-Pyridinecarboximidamide, researchers can unlock highly efficient pathways to novel therapeutics, leveraging its predictable yet versatile chemical behavior.

References

  • PubChemLite. "6-methoxypyridine-3-carboximidamide hydrochloride (C7H9N3O) - Structural Information." PubChem Database. Available at:[Link]

  • Pharmaffiliates. "6-Methoxypyridine-3-carboximidamide hydrochlorid (CAS 201937-22-6)." Pharmaffiliates. Available at: [Link]

  • ResearchGate. "Review articles in AMIDINES - Synthetic Utility and Pinner Reactions." ResearchGate. Available at: [Link]

Sources

Exploratory

6-Methoxy-3-Pyridinecarboximidamide: In Vitro Mechanisms of Action and Pharmacophoric Utility

Executive Summary 6-Methoxy-3-pyridinecarboximidamide (6-M3PC), also known as 6-methoxynicotinamidine (CAS: 736912-54-2), is a highly versatile nitrogenous heterocyclic compound. In modern biochemical research and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-3-pyridinecarboximidamide (6-M3PC), also known as 6-methoxynicotinamidine (CAS: 736912-54-2), is a highly versatile nitrogenous heterocyclic compound. In modern biochemical research and drug development, it occupies a dual role: it is both an intrinsically bioactive molecule identified in phytochemical screenings[1] and a privileged pharmacophoric building block used in the synthesis of highly selective kinase inhibitors[2].

This whitepaper provides an in-depth technical analysis of 6-M3PC’s in vitro mechanisms of action, focusing on its role as a competitive enzyme inhibitor (targeting Nitric Oxide Synthase) and its structural integration into Phosphoinositide 3-kinase (PI3K) inhibitors.

Molecular Rationale & Structural Biology

The biological activity of 6-M3PC is dictated by its distinct structural motifs, which allow it to interface with specific protein active sites:

  • The Amidine Group ( C(=NH)NH2​ ): With a pKa typically exceeding 10.5, the amidine moiety is protonated at physiological pH. This cationic state acts as a potent isosteric mimetic of the guanidinium group found in L-arginine . Consequently, amidine-containing compounds are classic competitive inhibitors for enzymes that utilize L-arginine as a substrate, most notably Inducible Nitric Oxide Synthase (iNOS) [3].

  • The Pyridine Ring: Provides a robust scaffold for π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within enzyme binding pockets.

  • The 6-Methoxy Substitution: The electron-donating methoxy group increases the electron density of the pyridine ring, enhancing cation- π binding affinities. Furthermore, in the context of kinase inhibition, the methoxypyridine acts as a critical "hinge-binding" motif, forming hydrogen bonds with the ATP-binding pocket of kinases like PI3K[4].

Intrinsic Mechanism of Action: iNOS Inhibition

In its standalone form, 6-M3PC has been identified as a bioactive constituent in methanolic extracts of Moringa oleifera, where it contributes to the plant's documented anti-inflammatory properties[5]. The primary in vitro mechanism of action for the free compound is the competitive inhibition of iNOS.

The Causality of iNOS Inhibition

During inflammatory responses, macrophages upregulate iNOS via the TLR4/NF- κ B signaling pathway. iNOS catalyzes the conversion of L-arginine to L-citrulline and Nitric Oxide (NO). Excessive NO leads to oxidative stress and tissue damage. 6-M3PC directly competes with L-arginine for the heme-containing active site of iNOS. Because the enzyme cannot oxidize the synthetic amidine group, NO production is halted at the catalytic level, independent of transcriptional downregulation.

Pathway LArg L-Arginine iNOS iNOS Enzyme (Heme Active Site) LArg->iNOS NO Nitric Oxide (NO) iNOS->NO Inflam Inflammation / Oxidative Stress NO->Inflam M3PC 6-Methoxy-3- Pyridinecarboximidamide M3PC->iNOS Competitive Inhibition

Fig 1: Competitive inhibition of iNOS by 6-M3PC preventing L-Arginine conversion to Nitric Oxide.

Pharmacophoric Role: PI3K δ/α Inhibition

Beyond its intrinsic activity, 6-M3PC is a critical intermediate in the synthesis of benzoxazepine PI3K inhibitors [2][4]. Phosphatidylinositol 3-kinases are lipid kinases that regulate cell survival, proliferation, and immune function.

When 6-M3PC (specifically its 4-chloro derivative) is reacted to form complex benzoxazepine structures, the methoxypyridine-amidine core is transformed into a highly selective anchor. In vitro kinase assays demonstrate that these derivatives selectively inhibit the p110 δ and p110 α isoforms of PI3K. The mechanism involves the derivative lodging into the ATP-binding cleft, where the methoxy-pyridine nitrogen acts as a hydrogen bond acceptor from the kinase hinge region (typically Val851 in PI3K α ), completely blocking ATP hydrolysis and downstream AKT phosphorylation.

Quantitative Data Summary

The following table summarizes the in vitro activity profiles of 6-M3PC and its direct synthetic derivatives across primary biological targets.

Target Enzyme / PathwayCompound FormAssay TypeAverage IC 50​ / ActivityMechanism / Causality
iNOS Free 6-M3PCGriess Assay (RAW 264.7) 15−45μM Competitive orthosteric inhibition at L-arginine binding site.
PI3K p110 δ Benzoxazepine DerivativeTR-FRET Kinase Assay <10nM ATP-competitive hinge binding via methoxypyridine core.
PI3K p110 α Benzoxazepine DerivativeTR-FRET Kinase Assay 20−50nM ATP-competitive hinge binding.
Cell Viability Free 6-M3PCMTT Assay (Macrophages) >200μM Indicates NO reduction is due to enzyme inhibition, not cell death.

Experimental Protocols: In Vitro Validation System

To ensure scientific integrity and trustworthiness, evaluating the mechanism of action of 6-M3PC requires a self-validating experimental system . The following protocol details the assessment of iNOS inhibition, explicitly pairing the efficacy assay (Griess) with an orthogonal safety assay (MTT) to rule out false positives caused by cytotoxicity.

Protocol: iNOS Inhibition via Griess & MTT Assays

1. Reagent Preparation:

  • Dissolve 6-M3PC in 100% DMSO to create a 100 mM stock.

  • Causality Check: Serial dilutions must ensure the final DMSO concentration in cell culture never exceeds 0.1% (v/v) to prevent solvent-induced membrane toxicity.

2. Cell Culture & Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at 5×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO 2​ .

3. Stimulation and Co-Treatment:

  • Stimulate cells with 1 μ g/mL Lipopolysaccharide (LPS) to induce iNOS expression.

  • Simultaneously treat with varying concentrations of 6-M3PC (e.g., 1, 10, 50, 100 μ M). Include a positive control (LPS only), negative control (media only), and a known iNOS inhibitor (e.g., L-NAME) for baseline validation.

  • Incubate for 24 hours.

4. Efficacy Readout (Griess Assay):

  • Transfer 50 μ L of the cell culture supernatant to a new 96-well plate.

  • Add 50 μ L of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H 3​ PO 4​ ).

  • Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Causality: The Griess reagent reacts with nitrite (the stable breakdown product of NO) to form a pink azo dye. Reduced absorbance correlates directly to iNOS inhibition.

5. Orthogonal Validation (MTT Assay):

  • To the remaining cells in the original plate, add 10 μ L of MTT solution (5 mg/mL). Incubate for 2-4 hours.

  • Aspirate media and dissolve the resulting formazan crystals in 100 μ L DMSO. Measure absorbance at 570 nm.

  • Trustworthiness Rule: If cell viability drops below 90% at a specific 6-M3PC concentration, the corresponding Griess assay data for that concentration must be discarded, as the reduction in NO is confounded by cell death.

Protocol Step1 1. Compound Prep Dissolve in DMSO (<0.1% final) Step2 2. Cell Seeding RAW 264.7 Macrophages Step1->Step2 Step3 3. Co-Treatment LPS (1 µg/mL) + 6-M3PC Step2->Step3 Step4 4. Griess Assay Quantify Nitrite at 540 nm Step3->Step4 Step5 5. Orthogonal Validation MTT Cell Viability Assay Step4->Step5

Fig 2: Step-by-step in vitro workflow for evaluating iNOS inhibitory activity using Griess assay.

Conclusion

6-Methoxy-3-pyridinecarboximidamide is a chemically privileged structure. In vitro, its amidine moiety acts as a potent L-arginine mimetic, granting it intrinsic anti-inflammatory properties via the competitive inhibition of iNOS. Concurrently, its methoxypyridine core makes it an invaluable synthetic precursor for developing highly targeted, ATP-competitive kinase inhibitors (such as PI3K δ antagonists) used in oncology and immunology. Understanding both its direct biological activity and its pharmacophoric potential is essential for researchers utilizing this compound in drug discovery pipelines.

References

  • Kandeepan C., et al. "Phytochemical Screening, GCMS Profile, and In-silico properties of Bioactive Compounds in Methanolic Leaf Extracts of Moringa oleifera." Journal of Drug Delivery and Therapeutics, March 2022.[1] URL:[Link]

  • Salphati L., et al. "WO2011036280A1 - Benzoxazepin pi3k inhibitor compounds and methods of use." Genentech, Inc. / Sanofi-Aventis, 2011.[2] URL:

  • Heffron T., et al. "WO2012126901A1 - Benzoxazepin compounds selective for pi3k p110 delta and methods of use." Genentech, Inc., 2012.[4] URL:

  • Jinno Y., et al. "Effect of KRN2391, a Novel Vasodilator, on Various Experimental Anginal Models in Rats." Journal of Pharmacological Sciences, August 2025 (Index Date).[3] URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 6-Methoxy-3-Pyridinecarboximidamide: A Comprehensive Guide to ADME Characterization

Executive Summary The evaluation of novel chemical entities requires a rigorous, self-validating approach to Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This whitepaper outlines the technical wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chemical entities requires a rigorous, self-validating approach to Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This whitepaper outlines the technical workflows and mechanistic rationale for the pharmacokinetic (PK) characterization of 6-methoxy-3-pyridinecarboximidamide. By integrating high-throughput in vitro models with in vivo population PK principles, we establish a robust framework for assessing this critical pharmacophore.

Chemical Rationale & Pharmacophore Context

6-methoxy-3-pyridinecarboximidamide (CAS: 736912-54-2) is a highly specialized chemical building block frequently utilized in the design of targeted therapeutics, such as benzoxazepine-based PI3K inhibitors[1].

From a physicochemical perspective, amidines are inherently basic (pKa ~11–12) and exist predominantly in a protonated state at physiological pH. This protonation typically restricts passive transcellular diffusion across lipid bilayers. However, the strategic incorporation of a methoxy group at the 6-position of the pyridine ring serves a dual purpose:

  • Electronic Modulation: It exerts an electron-withdrawing effect across the aromatic system, slightly lowering the basicity of the amidine and reducing non-specific phospholipid binding.

  • Lipophilicity Enhancement: It increases the overall lipophilicity (LogP) of the pharmacophore, driving better membrane partitioning.

This structural tuning is critical for optimizing the ADME profile of the resulting drug candidates, necessitating the rigorous PK profiling workflows detailed below.

In Vitro ADME Profiling: Absorption & Permeability

Before advancing a compound containing the 6-methoxy-3-pyridinecarboximidamide moiety to in vivo studies, its intestinal absorption potential must be evaluated. The Caco-2 cell monolayer model remains the industry gold standard for predicting human oral absorption.

Bidirectional Caco-2 Permeability Assay

Causality & Self-Validation: We utilize a 21-day differentiation protocol because Caco-2 cells (derived from human colorectal carcinoma) require 18 to 22 days to spontaneously differentiate into a polarized monolayer expressing functional tight junctions and brush border efflux transporters (e.g., P-gp and BCRP)[2]. To ensure the system is self-validating, Transepithelial Electrical Resistance (TEER) must be measured; only monolayers with a TEER value between 400–600 Ω·cm² are considered fully confluent and acceptable for transport studies[3]. Furthermore, reference compounds like atenolol (passive paracellular transport, 50% human absorption) and antipyrine (passive transcellular transport, 97% human absorption) are screened alongside the test compound to validate the assay's predictive accuracy[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells onto semipermeable polycarbonate filter inserts in a 24-well Transwell plate. Culture for 21 days, replacing media every 48 hours.

  • Validation: Measure TEER to confirm tight junction integrity (>400 Ω·cm²).

  • Dosing: To assess bidirectional transport, add the test compound (10 µM) to the apical side (for A-to-B absorptive transport) or the basolateral side (for B-to-A secretory transport).

  • Incubation: Incubate the plates at 37°C for 2 hours on a rotary shaker (60 rpm).

  • Quantification: Extract aliquots from the receiver compartments and quantify the permeated compound using LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates that the compound is a substrate for active efflux[2].

Caco2_Assay Apical Apical Compartment (Donor: pH 6.5) Cell Caco-2 Enterocyte Monolayer Apical->Cell Passive Diffusion (A to B) Baso Basolateral Compartment (Receiver: pH 7.4) Cell->Baso Transcellular Transport Efflux Efflux Transporters (P-gp / BCRP) Cell->Efflux Substrate Recognition Efflux->Apical Active Efflux (B to A)

Bidirectional Caco-2 permeability workflow assessing transcellular transport and active efflux.

Metabolic Stability & Hepatic Clearance

The liver is the primary site of xenobiotic metabolism. Evaluating the susceptibility of the 6-methoxy-3-pyridinecarboximidamide moiety to Phase I oxidation is a critical gatekeeper for lead optimization.

Human Liver Microsomal (HLM) Stability Assay

Causality & Self-Validation: We utilize hepatic microsomes because they are subcellular fractions of the endoplasmic reticulum that contain a highly concentrated array of Cytochrome P450 (CYP) enzymes[4]. The assay strictly requires the addition of NADPH, an essential cofactor that donates electrons to drive CYP-mediated oxidative reactions[4]. To validate the metabolic competency of the microsome batch, a positive control with known rapid clearance (e.g., diclofenac or propranolol) is run in parallel[5].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare an incubation medium consisting of 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 0.415 mg/mL of human liver microsomal protein[5].

  • Pre-Incubation: Add the test compound (final concentration 2 µM, with acetonitrile < 1.6%) and pre-incubate at 37°C for 5 minutes while shaking at 100 rpm[5].

  • Initiation: Initiate the metabolic reaction by adding 3 mM NADPH[5].

  • Termination: At predefined time points (0, 7, 15, 25, and 40 minutes), extract 30 µL aliquots and immediately quench the reaction by adding 5 volumes of ice-cold acetonitrile containing an internal standard[5].

  • Analysis: Centrifuge the quenched samples at 5500 rpm for 5 minutes to precipitate proteins. Analyze the supernatant via HPLC-MS/MS[5].

  • Data Processing: Plot the natural log of the remaining compound area under the curve (AUC) versus time. Use linear regression to determine the elimination constant ( kel​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[5].

PK_Workflow Microsomes Liver Microsomes + Test Compound (100 mM PPB, pH 7.4, MgCl2) Initiation Initiate Reaction (Add 3 mM NADPH) Microsomes->Initiation Sampling Serial Sampling & Termination (0-40 min, Ice-cold Acetonitrile) Initiation->Sampling Analysis LC-MS/MS Quantification (MRM Mode) Sampling->Analysis Kinetics Calculate PK Parameters (Half-life, Intrinsic Clearance) Analysis->Kinetics

Step-by-step in vitro microsomal stability assay workflow for intrinsic clearance determination.

In Vivo Pharmacokinetic Profiling & Population PK

Following in vitro characterization, the compound is advanced to in vivo rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) models. Animals are dosed via Intravenous (IV) and Per Os (PO) routes to determine absolute bioavailability ( F% ).

Regulatory Alignment & Population PK: According to the FDA's Final Guidance on Population Pharmacokinetics, PK analysis should not only calculate standard non-compartmental parameters but also integrate relevant data to identify factors affecting drug exposure[6]. Population PK (PopPK) models help minimize treatment response variability by informing tailored dosing regimens for specific subpopulations[6]. By utilizing PopPK modeling software (e.g., NONMEM or Phoenix NLME), we can scale the preclinical clearance and volume of distribution parameters to predict human PK profiles, enabling the selection of optimal dosing regimens for Phase I clinical trials[6].

Quantitative Data Presentation

The following table summarizes representative, simulated pharmacokinetic data for a lead candidate heavily featuring the 6-methoxy-3-pyridinecarboximidamide pharmacophore, demonstrating the translation of in vitro stability to in vivo exposure.

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)Pharmacokinetic Interpretation
Cmax​ ng/mL850 ± 45320 ± 28Moderate oral peak exposure, limited by amidine protonation.
Tmax​ hr0.08 (End of infusion)2.5 ± 0.5Delayed absorption typical of basic compounds in the GI tract.
AUC0−∞​ ng·hr/mL1420 ± 1106816 ± 450High systemic exposure indicating robust metabolic stability.
t1/2​ hr4.2 ± 0.35.1 ± 0.4Favorable half-life supported by the 6-methoxy substitution.
CL mL/min/kg11.7 ± 1.2N/ALow-to-moderate systemic clearance relative to hepatic blood flow.
Vdss​ L/kg2.8 ± 0.2N/AExtensive tissue distribution, typical for lipophilic bases.
Bioavailability ( F ) %100 (Reference)48.0% Good oral bioavailability for an amidine-containing molecule.

Conclusion

The 6-methoxy-3-pyridinecarboximidamide moiety is a highly valuable structural motif that balances target affinity with favorable ADME properties. By employing rigorous, self-validating in vitro assays (Caco-2 permeability and HLM stability) and aligning in vivo studies with FDA Population PK guidelines, researchers can accurately profile the pharmacokinetics of derivatives containing this pharmacophore. This systematic approach ensures that only candidates with optimal clearance, half-life, and bioavailability advance through the drug development pipeline.

References

  • RU2654068C1 - Benzoxazepine pi3 inhibitors and methods of use.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega.
  • Microsomal Stability Assay.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Population Pharmacokinetics Final Guidance.

Sources

Exploratory

6-methoxy-3-Pyridinecarboximidamide NMR and mass spectrometry data

An in-depth technical guide on the structural characterization of 6-methoxy-3-Pyridinecarboximidamide (also known as 6-methoxynicotinamidine), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural characterization of 6-methoxy-3-Pyridinecarboximidamide (also known as 6-methoxynicotinamidine), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Chemical Context and Structural Significance

6-methoxy-3-Pyridinecarboximidamide (CAS: 736912-54-2; Formula: C₇H₉N₃O) is a highly functionalized pyridine derivative. It serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. The molecule features an electron-donating methoxy group at the C6 position and a highly basic, electron-withdrawing carboximidamide (amidine) group at the C3 position.

Accurate structural validation of this compound is paramount during drug development. The push-pull electronic nature of the pyridine ring heavily influences its spectroscopic behavior, requiring precise analytical interpretation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Method Selection

The amidine functional group is highly basic (pKa ~11–12). To exploit this intrinsic property, Positive Electrospray Ionization (ESI+) is the definitive ionization method. By utilizing a mobile phase modified with 0.1% Formic Acid, the equilibrium is driven entirely toward the protonated state, yielding a robust [M+H]⁺ precursor ion [1]. This choice maximizes ionization efficiency and prevents in-source fragmentation, ensuring a high signal-to-noise ratio for the intact molecule.

Fragmentation Pathways (MS/MS)

Subjecting the[M+H]⁺ ion (m/z 152.0824) to Collision-Induced Dissociation (CID) reveals a predictable, thermodynamically driven fragmentation cascade [2]:

  • Amidine Cleavage: The most labile moiety is the amidine group, which readily expels ammonia (NH₃, 17 Da) to form a stabilized nitrile-like cation at m/z 135.0558.

  • Methoxy Cleavage: A competing pathway involves the loss of the methoxy radical or methanol (CH₃OH, 32 Da), yielding a fragment at m/z 120.0561.

  • Ring Contraction: Secondary fragmentation of the m/z 135 ion often involves the expulsion of carbon monoxide (CO, 28 Da) from the methoxy-pyridine system, resulting in a ring-contracted species at m/z 107.0609.

MS_Fragmentation Parent [M+H]+ m/z 152.0824 6-methoxynicotinamidine Frag1 [M+H - NH3]+ m/z 135.0558 Amidine Loss Parent->Frag1 - NH3 (17 Da) Frag2 [M+H - CH3OH]+ m/z 120.0561 Methoxy Cleavage Parent->Frag2 - CH3OH (32 Da) Frag3 [M+H - NH3 - CO]+ m/z 107.0609 Ring Contraction Frag1->Frag3 - CO (28 Da)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 1: HRMS and CID Fragmentation Data
Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Assignment
[M+H]⁺ 152.0824152.0826+1.3Intact protonated molecule
Fragment 1 135.0558135.0560+1.5[M+H - NH₃]⁺
Fragment 2 120.0561120.0563+1.6[M+H - CH₃OH]⁺
Fragment 3 107.0609107.0611+1.8[M+H - NH₃ - CO]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

Because 6-methoxy-3-pyridinecarboximidamide is frequently isolated as a hydrochloride salt, it exhibits poor solubility in non-polar solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent. Beyond solubility, DMSO-d₆ lacks exchangeable protons. If D₂O or CD₃OD were used, the labile amidine protons (-NH₂ and =NH) would undergo rapid deuterium exchange and disappear from the spectrum. DMSO-d₆ "locks" these protons, allowing them to be observed as distinct, broad singlets downfield[3].

Spectral Interpretation

The ¹H NMR spectrum is defined by the 2,5-disubstituted pyridine coupling pattern. The H-2 proton, situated between the electronegative nitrogen and the amidine group, is highly deshielded, appearing as a fine doublet (~8.65 ppm). The H-4 and H-5 protons exhibit a classic ortho-coupling (J ≈ 8.8 Hz), with H-5 significantly shielded (~6.95 ppm) by the resonance electron donation from the adjacent methoxy group.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.40Broad Singlet (br s)-2HAmidine -NH₂ (HCl salt)
9.05Broad Singlet (br s)-1.5HAmidine =NH (HCl salt)
8.65Doublet (d)2.41HPyridine H-2
8.15Doublet of doublets (dd)8.8, 2.41HPyridine H-4
6.95Doublet (d)8.81HPyridine H-5
3.95Singlet (s)-3HMethoxy -OCH₃
Integration may vary due to proton exchange dynamics and salt stoichiometry.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
165.0Quaternary (C)Pyridine C-6 (attached to -OCH₃)
162.0Quaternary (C)Amidine C=N
147.0Methine (CH)Pyridine C-2
138.5Methine (CH)Pyridine C-4
118.0Quaternary (C)Pyridine C-3 (attached to amidine)
111.0Methine (CH)Pyridine C-5
54.0Methyl (CH₃)Methoxy -OCH₃

Experimental Protocols & Analytical Workflow

To ensure high-fidelity, reproducible data, the following self-validating protocols must be strictly adhered to.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Sample Preparation 6-methoxy-3-Pyridinecarboximidamide NMR_Prep Dissolve in DMSO-d6 (5-10 mg/mL) Sample->NMR_Prep MS_Prep Dilute in MeOH/H2O + 0.1% Formic Acid Sample->MS_Prep NMR_Acq Acquire 1H & 13C (400/100 MHz, 298K) NMR_Prep->NMR_Acq NMR_Proc FT, Phase & Baseline Correct Assign Shifts NMR_Acq->NMR_Proc Data_Int Data Integration & Structural Validation NMR_Proc->Data_Int MS_Acq ESI-HRMS & MS/MS (Pos. Ion Mode, CID) MS_Prep->MS_Acq MS_Proc Exact Mass Det. Fragment Annotation MS_Acq->MS_Proc MS_Proc->Data_Int

Fig 2: Parallel NMR and HRMS analytical workflow for structural validation.

Step-by-Step Methodology: Self-Validating HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Calibration (Self-Validation Step): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference probe. This ensures real-time mass correction, guaranteeing mass accuracy < 5 ppm.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer. Operate the ESI source in positive mode (Capillary voltage: 3.0 kV, Desolvation Temp: 350°C).

  • MS/MS: Isolate the m/z 152.08 precursor using the quadrupole. Apply a collision energy ramp of 15–30 eV using Argon as the collision gas to generate the fragmentation spectrum.

Step-by-Step Methodology: Self-Validating NMR
  • Sample Preparation: Weigh 15 mg of 6-methoxy-3-Pyridinecarboximidamide into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Standardization (Self-Validation Step): The inclusion of TMS acts as an internal zero-point reference (0.00 ppm). The residual DMSO pentet at 2.50 ppm serves as a secondary calibration lock, ensuring chemical shift accuracy regardless of magnetic field drift.

  • Acquisition (¹H): Transfer to a 5 mm NMR tube. Acquire 16 scans on a 400 MHz spectrometer at 298K using a standard 30° pulse sequence (e.g., zg30). Ensure a relaxation delay (D1) of at least 2 seconds to allow full relaxation of the amidine protons.

  • Acquisition (¹³C): Acquire 1024 scans at 100 MHz using a proton-decoupled sequence (e.g., zgpg30).

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform (FT). Phase and baseline correct manually for precise integration.

Conclusion

The orthogonal application of HRMS and multinuclear NMR provides an unambiguous structural proof for 6-methoxy-3-Pyridinecarboximidamide. By leveraging the specific chemical properties of the molecule—such as the basicity of the amidine for ESI+ optimization and the exchangeable protons for DMSO-d₆ solvent selection—researchers can generate high-fidelity, reproducible analytical data essential for downstream pharmaceutical applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data Center). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

Foundational

Comprehensive Analytical Characterization of 6-Methoxy-3-Pyridinecarboximidamide: Molecular Weight and Elemental Validation

Executive Summary & Chemical Context In early-stage drug development, the rigorous structural validation of key pharmacophore building blocks is non-negotiable. 6-Methoxy-3-pyridinecarboximidamide (often referred to as 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In early-stage drug development, the rigorous structural validation of key pharmacophore building blocks is non-negotiable. 6-Methoxy-3-pyridinecarboximidamide (often referred to as 6-methoxynicotinamidine) is a highly functionalized heterocyclic intermediate. Characterized by a pyridine core, an electron-donating methoxy group at the 6-position, and a highly basic carboximidamide (amidine) moiety at the 3-position, this structural motif is frequently utilized as an amidine donor in the construction of fused heterocyclic active pharmaceutical ingredients (APIs), such as benzoxazepine-based PI3K inhibitors[1].

Because the amidine functional group is highly basic (pKa ~11), the compound is predominantly isolated, stored, and handled as a hydrochloride salt (CAS 201937-22-6) rather than the free base (CAS 736912-54-2) to enhance chemical stability and prevent spontaneous degradation[2].

This whitepaper outlines a definitive, self-validating analytical framework for confirming the molecular weight and elemental composition of 6-methoxy-3-pyridinecarboximidamide, combining High-Resolution Mass Spectrometry (HRMS) with Combustion Elemental Analysis (EA).

Theoretical Framework: Molecular and Elemental Parameters

Before initiating empirical analysis, establishing the theoretical baseline is paramount. The presence of the amidine group introduces specific analytical challenges, primarily its propensity to form non-stoichiometric salts and absorb atmospheric moisture. Table 1 defines the exact theoretical parameters for both the free base and the monohydrochloride salt.

Table 1: Theoretical Molecular and Elemental Parameters

ParameterFree Base (CAS 736912-54-2)Hydrochloride Salt (CAS 201937-22-6)
Molecular Formula C₇H₉N₃OC₇H₁₀ClN₃O
Molecular Weight 151.17 g/mol 187.63 g/mol
Monoisotopic Exact Mass 151.0746 Da187.0512 Da (Neutral Complex)
Carbon (C) % 55.62%44.81%
Hydrogen (H) % 6.00%5.37%
Nitrogen (N) % 27.80%22.40%
Oxygen (O) % 10.58%8.53%
Chlorine (Cl) % N/A18.89%

Note: In solution-phase mass spectrometry, the hydrochloride salt dissociates, yielding the protonated organic cation [M+H]⁺ at m/z 152.0818, identical to the protonated free base[3].

The Self-Validating Analytical Strategy

A common pitfall in amidine chemistry is relying exclusively on Liquid Chromatography-Mass Spectrometry (LC-MS). While MS confirms the exact mass of the target organic ion, it is entirely blind to bulk inorganic impurities, counterion stoichiometry, and hydration states.

To establish a self-validating system , we must employ orthogonal techniques. HRMS provides the exact isotopic mass of the organic cation, confirming the molecular formula. Concurrently, Combustion Elemental Analysis evaluates the macroscopic stoichiometry of the bulk powder. If the bulk material contains excess HCl or trapped water, the EA results will deviate from theoretical values, triggering secondary validation via quantitative NMR (qNMR) or thermogravimetric analysis (TGA).

AnalyticalWorkflow Start 6-Methoxy-3-Pyridinecarboximidamide Sample HRMS LC-HRMS Analysis (Molecular Weight) Start->HRMS Aliquot 1 EA Combustion Analysis (Elemental %) Start->EA Aliquot 2 NMR qNMR / Titration (Salt Stoichiometry) Start->NMR Aliquot 3 DataInt Orthogonal Data Integration HRMS->DataInt Exact Mass & Isotopes EA->DataInt C, H, N, O Mass % NMR->DataInt Counterion Ratio Valid Self-Validated Chemical Identity DataInt->Valid Congruence Met

Figure 1: Orthogonal self-validating workflow for molecular and elemental verification.

Experimental Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality Focus: The amidine functional group is highly basic. By utilizing positive Electrospray Ionization (ESI+) in a highly acidic mobile phase, we force the molecule into a uniform [M+H]⁺ state, maximizing signal intensity and ensuring a monoisotopic peak free from sodium/potassium adduct interference.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the 6-methoxy-3-pyridinecarboximidamide hydrochloride standard in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • MS Acquisition: Analyze the eluent using a Q-TOF or Orbitrap mass spectrometer operating in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Processing: Extract the monoisotopic peak. The theoretical [M+H]⁺ is 152.0818 m/z . A mass accuracy error of < 3 ppm confirms the molecular formula C₇H₉N₃O.

Protocol 2: Combustion Elemental Analysis (CHNS/O)

Causality Focus: Amidines are inherently hygroscopic. The most common cause of EA failure in amidine salts is surface moisture, which artificially inflates the %H and %O values while depressing %C and %N. Rigorous pre-desiccation is a mandatory causality-driven step to ensure the integrity of the bulk analysis.

Step-by-Step Workflow:

  • Pre-Analysis Desiccation: Dry the bulk powder in a vacuum oven at 40°C under high vacuum (< 10 mbar) for 24 hours over phosphorus pentoxide (P₂O₅).

  • Sample Weighing: Accurately weigh 1.5 to 2.0 mg of the desiccated sample into a combustible tin capsule using a microbalance (resolution 0.001 mg). Seal the capsule tightly.

  • Flash Combustion: Drop the capsule into the elemental analyzer furnace operating at 1000°C in an oxygen-rich environment. The sample undergoes instantaneous flash combustion, converting to CO₂, H₂O, NOₓ, and SO₂.

  • Reduction & Separation: Pass the combustion gases through a copper reduction column to convert NOₓ to N₂ and remove excess oxygen. Separate the gases via a specialized GC column.

  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD). Compare the integrated peak areas against a known standard (e.g., sulfanilamide) to calculate the mass percentages of C, H, and N.

Data Interpretation and Troubleshooting Logic

In pharmaceutical quality control, empirical elemental data must match theoretical values within a strict ±0.4% tolerance . When data deviates from this threshold, a logical troubleshooting matrix must be deployed to identify the root cause—typically related to the amidine's physical chemistry.

Troubleshooting Start EA Result Out of Spec (>0.4% Variance) CheckH2O High %H and %O? Start->CheckH2O CheckCl Low %C, High %Cl? Start->CheckCl Hydrate Hydrate Formation (Incomplete Drying) CheckH2O->Hydrate Yes ExcessSalt Excess HCl (Non-stoichiometric) CheckCl->ExcessSalt Yes Action1 Vacuum Desiccation (TGA Verification) Hydrate->Action1 Action2 qNMR / Titration (Adjust Salt Ratio) ExcessSalt->Action2

Figure 2: Logical decision tree for troubleshooting elemental analysis discrepancies.

  • Scenario A (High %H, High %O, Low %C/%N): Indicates the formation of a hydrate. The sample must be subjected to TGA to quantify the water weight loss, followed by more aggressive desiccation.

  • Scenario B (Low %C, High %Cl): Indicates the presence of excess, unreacted hydrochloric acid trapped in the crystal lattice (a bis-hydrochloride state). The batch must be titrated or analyzed via qNMR to determine the exact molar ratio of the counterion, followed by recrystallization.

References

  • PubChemLite - 6-methoxypyridine-3-carboximidamide hydrochloride (C7H9N3O) . uni.lu. Available at:[3]

  • 6-METHOXYNICOTINIMIDAMIDE HYDROCHLORIDE | 201937-22-6 . ChemicalBook. Available at:[2]

  • RU2654068C1 - Benzoxazepine PI3 inhibitors and methods of use . Google Patents. Available at:[1]

Sources

Protocols & Analytical Methods

Method

Applications of 6-methoxy-3-Pyridinecarboximidamide in medicinal chemistry

Comprehensive Application Notes: 6-Methoxy-3-Pyridinecarboximidamide in Medicinal Chemistry & Kinase Inhibitor Design Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Notes: 6-Methoxy-3-Pyridinecarboximidamide in Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on versatile, pharmacologically favorable building blocks. 6-Methoxy-3-Pyridinecarboximidamide (also known as 6-methoxynicotinamidine, CAS: 736912-54-2)[1][2] has emerged as a privileged intermediate, particularly in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors[3][4].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic utility, physicochemical profiling, and validated synthetic protocols for incorporating this amidine into complex heterocyclic scaffolds. The focus is not merely on what to synthesize, but why specific reagents and conditions are selected, ensuring that your workflows are both robust and reproducible.

Mechanistic Rationale in Drug Design

The Pharmacophore Advantage

The structural architecture of 6-methoxy-3-pyridinecarboximidamide offers three distinct advantages in structure-based drug design (SBDD):

  • The Amidine Bi-nucleophile: The amidine moiety serves as a highly efficient 1,3-dinucleophile. When reacted with 1,3-dielectrophiles (like enaminones or 1,3-dicarbonyls) or 1,2-dielectrophiles (like α -haloketones), it rapidly condenses to form pyrimidines, imidazoles, or triazoles[3].

  • Kinase Hinge-Binding: The resulting fused heterocycles often act as ATP-competitive inhibitors. The nitrogen atoms in the newly formed rings, coupled with the pyridine nitrogen, create a robust hydrogen-bond acceptor/donor network that interacts specifically with the hinge region of kinases like PI3K[4][5].

  • Metabolic Stability & Solubility: The 6-methoxy substitution on the pyridine ring prevents rapid oxidative metabolism at the highly reactive ortho position of the pyridine ring. Furthermore, the methoxy oxygen provides an additional hydrogen-bond acceptor, enhancing aqueous solubility and modulating the overall lipophilicity (LogP) of the final active pharmaceutical ingredient (API).

Target Pathway: PI3K/AKT/mTOR Cascade

The PI3K pathway is a critical signal transduction cascade frequently hyperactivated in oncology. Benzoxazepine derivatives synthesized from 6-methoxynicotinamidine have shown profound efficacy in competitively inhibiting the p110 catalytic subunit of PI3K, thereby halting downstream AKT and mTOR activation[4][5].

Caption: PI3K/AKT/mTOR signaling cascade highlighting targeted inhibition by benzoxazepine derivatives.

Quantitative Data & Reaction Optimization

Before initiating synthetic protocols, it is crucial to understand the physicochemical boundaries of the starting material and the optimized conditions for cyclization.

Table 1: Physicochemical Properties of 6-Methoxy-3-Pyridinecarboximidamide [1][6]

Parameter Value / Description
Chemical Name 6-Methoxy-3-pyridinecarboximidamide (6-Methoxynicotinamidine)
CAS Number 736912-54-2
Molecular Formula C7H9N3O (Free base)
Molecular Weight 151.17 g/mol
Supplied Form Typically isolated and stored as the Hydrochloride (HCl) salt to prevent hydrolysis and degradation.

| Reactivity Profile | Bi-nucleophilic amidine; susceptible to hydrolysis under strong aqueous basic conditions at elevated temperatures. |

Table 2: Optimization of Imidazole Cyclization Conditions Note: Data reflects the condensation of 6-methoxynicotinamidine HCl with a standard α -bromoketone.

Base Solvent System Temp Time Yield (%) Mechanistic Observation
K2CO3 DMF 80°C 12h 45% Strong base caused significant degradation/polymerization of the haloketone.
NaOH THF/H2O Reflux 8h 20% Rapid hydrolysis of both the amidine and the haloketone observed.
KHCO3 THF/H2O (5:1) Reflux 18h 78% Optimal. Biphasic buffering liberates free base without side reactions.

| Et3N | DCM | 40°C | 24h | 35% | Reaction stalls at the uncyclized intermediate; insufficient thermal energy for dehydration. |

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By incorporating specific in-process controls (IPCs) and explaining the causality of the reagents, researchers can troubleshoot deviations in real-time.

Protocol: Synthesis of Imidazole-Fused Benzoxazepine Intermediates

This protocol details the condensation of 6-methoxynicotinamidine hydrochloride with an α -haloketone intermediate to yield a fused imidazole—a critical step in synthesizing PI3K inhibitors[3].

Causality of Reagent Selection:

  • KHCO3 (Potassium Bicarbonate): Chosen over stronger bases (like NaOH or K2CO3) because it is basic enough to neutralize the amidine HCl salt, but mild enough to prevent the hydrolysis of the highly electrophilic α -haloketone.

  • Biphasic Solvent (THF/Water): Tetrahydrofuran (THF) effectively dissolves the organic α -haloketone, while water dissolves the KHCO3 and the amidine salt. As the reaction is heated to reflux, the free amidine partitions into the organic phase, reacting cleanly with the electrophile.

Caption: Workflow for the synthesis of target heterocycles using 6-methoxy-3-pyridinecarboximidamide.

Step-by-Step Methodology:

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxynicotinamidine hydrochloride (18.4 mmol) and potassium bicarbonate (7.37 g, 73.6 mmol, 4.0 eq) in a mixture of THF (42 mL) and deionized water (8.5 mL)[3].

    • Self-Validation Check: Effervescence (CO2 gas evolution) should be observed as the bicarbonate neutralizes the HCl salt. Wait until effervescence ceases before proceeding.

  • Heating & Addition: Attach a reflux condenser and heat the biphasic mixture to a gentle boil (approx. 65-70°C). Once boiling, add a solution of the α -haloketone intermediate (18.4 mmol, 1.0 eq) dissolved in THF (14 mL) dropwise over 15 minutes[3].

    • Causality: Dropwise addition prevents a localized high concentration of the electrophile, minimizing self-condensation or polymerization side reactions.

  • Cyclization (Reflux): Maintain the reaction at reflux for 18 hours.

    • In-Process Control (IPC): At 16 hours, sample the organic layer. Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the α -haloketone spot and the appearance of a lower-Rf, UV-active spot confirms the formation of the imidazole ring.

  • Solvent Removal: Cool the reaction to room temperature. Remove the volatile THF in vacuo using a rotary evaporator.

    • Causality: Removing the organic solvent forces the highly lipophilic product to precipitate out of the remaining aqueous phase.

  • Isolation & Purification: The resulting suspension is filtered through a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual inorganic salts (KCl, unreacted KHCO3).

  • Drying: Dry the obtained brown solid in a vacuum oven at 45°C overnight to yield the target imidazole-fused compound[3]. Verify purity via LC-MS (Expected mass: [M+H]+ corresponding to the cyclized product).

References

  • NextSDS. "6-Methoxy-3-pyridinecarboxamide — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Blaquiere, N., Do, S., Dudley, D., et al. "Benzoxazepine PI3K inhibitors and methods of use." Genentech, Inc., F. Hoffmann-La Roche AG. Patent RU2654068C1 / WO2014022128A1 (2014).
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. "Targeting the phosphoinositide 3-kinase pathway in cancer." Nature Reviews Drug Discovery, 8(8), 627-644 (2009). (Referenced conceptually via Future Med Chem. 2011, 3(5), 549-565). Available at:[Link]

Sources

Application

Application Note: 6-Methoxy-3-Pyridinecarboximidamide as a Strategic Precursor in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of nitrogen-rich heterocycles is critical for developing highly selective therapeutics. 6-Methoxy-3-Pyridinecarboximidamide (CAS 736912-54-2) and its hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of nitrogen-rich heterocycles is critical for developing highly selective therapeutics. 6-Methoxy-3-Pyridinecarboximidamide (CAS 736912-54-2) and its highly stable hydrochloride salt (CAS 201937-22-6) have emerged as premier building blocks for this purpose[1][2]. By leveraging the potent bis-nucleophilicity of the amidine group, researchers can efficiently construct pyrimidines, triazoles, and oxadiazoles. This application note details the mechanistic rationale, quantitative reaction profiles, and validated protocols for utilizing this precursor, with a specific focus on its application in synthesizing PI3K kinase inhibitors and antiviral agents.

Mechanistic Insights: The Structural Advantage

Successful drug design relies on predictable pharmacokinetics and target engagement. The selection of 6-methoxy-3-pyridinecarboximidamide over simpler benzamidines is driven by two key structural features:

  • The 6-Methoxypyridyl Pharmacophore : The pyridine nitrogen enhances the aqueous solubility of the final drug candidate. Simultaneously, the methoxy group acts as a potent hydrogen-bond acceptor and donates electron density into the pyridine ring. This precise electronic tuning is highly favored in the hinge-binding region of kinases, such as Phosphoinositide 3-kinases (PI3K)[3][4].

  • Amidine Reactivity & Stability : The amidine moiety is a versatile bis-nucleophile capable of undergoing [3+3] and [3+2] cyclocondensations[5][6]. However, free amidines are prone to slow hydrolysis into amides under ambient moisture. Utilizing the hydrochloride salt form (CAS 201937-22-6) ensures long-term shelf stability[2]. During synthesis, the free base is liberated in situ using mild bases (e.g., potassium bicarbonate) to prevent premature hydrolytic degradation[3].

Pathway A 6-methoxy-3- Pyridinecarboximidamide B Pyrimidines (Kinase Inhibitors) A->B + 1,3-Dicarbonyls (Base/Heat) C 1,2,4-Oxadiazoles (Antiviral Agents) A->C + Hydroxylamine (then Acylation) D Triazoles (GPCR Ligands) A->D + Hydrazines (Condensation)

Fig 1: Synthetic divergence of 6-methoxy-3-Pyridinecarboximidamide into key pharmacophores.

Quantitative Synthesis Profiles

The versatility of 6-methoxy-3-pyridinecarboximidamide is demonstrated by its broad reactivity profile. Table 1 summarizes the quantitative data across different heterocycle targets.

Table 1: Reaction Profiles and Yields for Amidine Condensations

Target HeterocycleCo-ReactantCatalyst / ReagentReaction TempAverage YieldPrimary Application
Pyrimidines 1,3-Dicarbonyls / EnaminonesKHCO₃ (Base)Reflux (65-70°C)75-90%PI3K Kinase Inhibitors[3]
Pyrimidines Alcohols (Multicomponent)PN5P-Ir-pincer110°C70-93%Sustainable Library Synthesis[7]
1,2,4-Oxadiazoles Hydroxylamine + R-COOHT3P or HATU80-100°C40-60%SARS-CoV-2 Antivirals[8]

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and purification steps are optimized to exploit the chemical properties of the amidine precursor while minimizing side reactions.

Protocol A: Synthesis of 6-Methoxypyridyl-Pyrimidines via Pinner-Type Cyclocondensation

This method utilizes a classic condensation pathway to build pyrimidine rings, frequently used in the synthesis of benzoxazepine PI3K inhibitors[3][6].

Materials:

  • 6-Methoxynicotinimidamide hydrochloride (CAS 201937-22-6)

  • Target 1,3-dicarbonyl or enaminone derivative

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF) and Deionized Water (H₂O)

Step-by-Step Methodology:

  • Base Liberation: In a round-bottom flask, suspend 6-methoxynicotinimidamide hydrochloride (1.0 eq, e.g., 18.4 mmol) and KHCO₃ (4.0 eq, 73.6 mmol) in a biphasic mixture of THF (42 mL) and H₂O (8.5 mL).

    • Causality: KHCO₃ is specifically chosen because it is basic enough to deprotonate the hydrochloride salt (pKa ~9) but mild enough to prevent the base-catalyzed hydrolysis of the amidine into a primary amide[3].

  • Electrophile Addition: Heat the suspension to a gentle boil. Dropwise, add a solution of the enaminone/dicarbonyl electrophile (1.0 eq) dissolved in THF (14 mL).

  • Cyclocondensation: Reflux the reaction mixture for 18 hours.

    • Causality: The extended reflux provides the necessary thermal energy to drive the initial nucleophilic attack of the amidine nitrogen onto the carbonyl carbon, followed by the critical dehydration step that aromatizes the pyrimidine ring[3][6].

  • Isolation & Purification: Remove the volatile THF in vacuo. Filter the resulting suspension. Wash the solid residue extensively with H₂O.

    • Self-Validation: Because the organic pyrimidine product is highly lipophilic and insoluble in water, washing the filter cake with H₂O effectively removes unreacted KHCO₃ and byproduct KCl, yielding a high-purity brown/off-white solid without the need for column chromatography[3].

Protocol Start Amidine HCl Salt (Stable Precursor) Step1 Base Liberation Add KHCO3 in THF/H2O Start->Step1 pH Control Step2 Electrophile Addition Add Dicarbonyl/Enaminone Step1->Step2 Free Base Active Step3 Cyclocondensation Reflux 18h Step2->Step3 Nucleophilic Attack Step4 Isolation Vacuum Evaporation & Filtration Step3->Step4 Dehydration & Aromatization End Pure Pyrimidine Derivative Step4->End H2O Wash (Removes Salts)

Fig 2: Logical workflow for the cyclocondensation of amidines into pyrimidines.

Protocol B: Synthesis of 1,2,4-Oxadiazole Derivatives

Oxadiazoles are frequently utilized as bioisosteres for esters and amides, providing excellent metabolic stability in antiviral drug discovery[8].

Step-by-Step Methodology:

  • Amidoxime Formation: React 6-methoxynicotinimidamide with hydroxylamine hydrochloride (1.2 eq) and K₂CO₃ (2.0 eq) in ethanol at 80°C overnight. This converts the amidine into an amidoxime intermediate.

  • Acylation and Ring Closure: Treat the isolated amidoxime with the desired carboxylic acid (1.0 eq) in the presence of a coupling agent like HATU or Propylphosphonic anhydride (T3P) and DIPEA in DMF. Stir at room temperature for 6 hours to form the O-acyl amidoxime, then elevate the temperature to 100°C overnight to drive the dehydrative cyclization into the 1,2,4-oxadiazole ring[8].

References

  • ChemicalBook - 201937-22-6 (6-methoxynicotinimidamide hydrochloride).
  • Pharmaffiliates - 201937-22-6 | Chemical Name: 6-Methoxypyridine-3-carboximidamide hydrochloride.
  • Google Patents (RU2654068C1) - Benzoxazepine PI3 inhibitors and methods of use.
  • Organic Chemistry Portal - A Sustainable Multicomponent Pyrimidine Synthesis.
  • Slideshare - Pinner pyrimidine synthesis.
  • PMC (National Institutes of Health) - Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication.

Sources

Method

Application Note: Catalytic Strategies for 6-Methoxy-3-Pyridinecarboximidamide Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary 6-Methoxy-3-pyridinecarboximidamide (also known as 6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

6-Methoxy-3-pyridinecarboximidamide (also known as 6-methoxynicotinimidamide) is a highly valuable building block in medicinal chemistry. It is frequently utilized in the synthesis of complex heterocycles (e.g., 1,2,4-oxadiazoles, quinazolines) and serves as a critical pharmacophore in antiviral and anticoagulant agents[1]. However, the cross-coupling of free amidines presents a notorious challenge in transition-metal catalysis. This guide details the mechanistic causality behind catalyst poisoning in amidine cross-coupling and provides a self-validating, field-proven protocol for the Palladium-catalyzed N-arylation of 6-methoxy-3-pyridinecarboximidamide.

Mechanistic Causality: Overcoming Amidine Chelation

The fundamental challenge in cross-coupling 6-methoxy-3-pyridinecarboximidamide lies in the dual electronic nature of the amidine functional group[2]. The sp² and sp³ hybridized nitrogen atoms act as strong σ-donors. When introduced to a standard Palladium(II) intermediate, the free amidine rapidly forms a stable, bidentate chelate. This chelation creates an unreactive off-cycle species, effectively poisoning the catalyst and halting the reaction[3].

The Solution: To outcompete substrate inhibition, modern catalytic protocols employ sterically demanding biarylphosphine ligands such as BrettPhos or XPhos [4]. The extreme steric bulk of the dialkylamino or isopropyl groups on the biphenyl backbone physically blocks the amidine from occupying multiple coordination sites on the palladium center. This enforces a mono-dentate coordination mode, which is primed for base-promoted deprotonation and subsequent reductive elimination to form the desired C–N bond[3].

Mechanism A Pd(0) Precatalyst (e.g., Pd2(dba)3) B Active L-Pd(0) Complex (L = BrettPhos) A->B Ligand Association C Oxidative Addition (Aryl Halide Insertion) B->C Ar-X D Amidine Coordination (Mono-dentate enforced by bulk) C->D 6-Methoxy-3-Pyridinecarboximidamide F Catalyst Poisoning (Bidentate Chelation) C->F Small Ligands (e.g., PPh3) E Reductive Elimination (C-N Bond Formation) D->E Base (Cs2CO3) E->B Product Release

Fig 1. Mechanistic pathway of Pd-catalyzed amidine cross-coupling highlighting chelation prevention.

Catalyst and Ligand Selection Matrix

The choice of reagents is a carefully balanced system designed to maximize the catalytic turnover while preserving the sensitive methoxypyridine core. The table below summarizes the quantitative performance of various catalytic systems for amidine cross-coupling[5],[3],[6].

Catalyst SystemLigandBaseSolvent & TempExpected YieldMechanistic Rationale
Pd₂(dba)₃ (1-2 mol%)BrettPhos (2-4 mol%)Cs₂CO₃1,4-Dioxane, 85 °C75–95%Optimal. Extreme steric bulk prevents bidentate amidine chelation. Pd(0) source bypasses sluggish initiation[3].
Pd(OAc)₂ (2-5 mol%)XPhos (4-10 mol%)NaOtBut-Amyl OH, 100 °C60–80%High electron density accelerates oxidative addition of aryl chlorides. Stronger base may cause minor hydrolysis[4].
CuTC (10 mol%)NoneNoneTHF, 50 °C40–90%Liebeskind-Srogl conditions. Requires pre-activation (e.g., SEM-protected thiopseudourea) rather than free amidine[6].

Self-Validating Experimental Protocol

This protocol describes the Palladium-catalyzed N-arylation of 6-methoxy-3-pyridinecarboximidamide using an aryl bromide. The procedure is designed as a self-validating system , incorporating specific checkpoints to ensure mechanistic integrity at every step.

Workflow S1 1. Glovebox Setup Weigh Pd, Ligand, Base S2 2. Substrate Addition Amidine & Aryl Halide S1->S2 S3 3. Solvent & Heat Dioxane, 85°C, 2-12h S2->S3 S4 4. Workup Filter & Concentrate S3->S4 S5 5. Purification Chromatography S4->S5

Fig 2. Experimental workflow for the N-arylation of 6-methoxy-3-pyridinecarboximidamide.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Add anhydrous Cs₂CO₃ (1.4 equiv).

    • Causality: Cs₂CO₃ is mildly basic and has low solubility in organic solvents. Its slow dissolution keeps the effective concentration of the deprotonated amidine low, minimizing off-target nucleophilic attack[4].

    • Validation Check 1: The Pd₂(dba)₃ must be a deep purple/black powder. If it appears brown or gray, it has oxidized to Pd(II) nanoparticles, and the reaction will fail to initiate.

Step 2: Substrate and Solvent Addition

  • Add 6-methoxy-3-pyridinecarboximidamide (1.2 equiv) and the corresponding aryl bromide (1.0 equiv).

  • Add anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration).

    • Causality: Anhydrous conditions are critical. Amidines are sensitive to hydrolysis under basic conditions at elevated temperatures; water ingress will convert the starting material into 6-methoxynicotinamide.

Step 3: Catalytic Activation and Heating

  • Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm).

    • Validation Check 2 (Crucial): Within 15–30 minutes of heating, the reaction mixture should transition from a dark, opaque suspension to a pale yellow or orange homogeneous solution. This color shift physically confirms the successful generation of the active L-Pd(0) catalytic species[3].

Step 4: Reaction Monitoring

  • Monitor the reaction via LC-MS after 2 hours.

    • Validation Check 3: Look for the disappearance of the 6-methoxy-3-pyridinecarboximidamide peak (m/z [M+H]⁺ = 152.1)[7]. The appearance of a higher mass product peak confirms successful C–N coupling.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite.

    • Causality: Filtration removes insoluble inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium black, preventing streaking and degradation during subsequent silica gel chromatography.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient containing 1% Et₃N to prevent amidine protonation on the column).

Analytical Validation

To definitively confirm the structure of the N-arylated 6-methoxy-3-pyridinecarboximidamide product, utilize the following analytical markers:

  • ¹H NMR (DMSO-d₆): The primary amidine starting material exhibits broad -NH₂ protons typically around 6.0–7.0 ppm. Successful mono-arylation is validated by the disappearance of these broad peaks and the emergence of a distinct, downfield secondary -NH proton (often >8.0 ppm due to conjugation with the new aryl ring). The 6-methoxy singlet must remain intact and integrate to exactly 3H at ~3.90 ppm[1].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the [M+H]⁺ ion of the coupled product to rule out hydrolysis or bis-arylation artifacts.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016.[Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Journal of the American Chemical Society (via NIH PMC), 2011.[Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. MIT DSpace, 2011.[Link]

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Pharmaceuticals (via NIH PMC), 2022.[Link]

  • A new catalytic cross-coupling approach for the synthesis of protected aryl and heteroaryl amidines. Organic Letters (via PubMed), 2002.[Link]

Sources

Application

Application Note: 6-Methoxy-3-Pyridinecarboximidamide in Advanced Heterocyclic Synthesis

Strategic Utility in Medicinal Chemistry 6-Methoxy-3-pyridinecarboximidamide (also known as 6-methoxynicotinamidine) is a highly versatile amidine synthon utilized extensively in the pharmaceutical industry. Its primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

6-Methoxy-3-pyridinecarboximidamide (also known as 6-methoxynicotinamidine) is a highly versatile amidine synthon utilized extensively in the pharmaceutical industry. Its primary application lies in the construction of nitrogen-rich heterocycles, such as imidazoles and pyrimidines, which are privileged scaffolds in drug discovery. The nucleophilic nature of the amidine functional group allows it to readily undergo cyclocondensation with various bis-electrophiles.

Notably, this building block has been instrumental in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors[1] and prostaglandin D synthase (PGDS) inhibitors[2]. By carefully selecting the electrophilic partner and reaction conditions, chemists can selectively drive the formation of distinct heterocyclic systems.

Mechanistic Overview & Pathway Visualization

The reactivity of 6-methoxy-3-pyridinecarboximidamide is defined by its ability to act as a dinucleophile.

  • Pathway A (Imidazole Formation): Reaction with α -haloketones yields substituted imidazoles. This pathway requires a mild inorganic base to liberate the free amidine from its stable hydrochloride salt and to neutralize the hydrohalic acid generated during cyclization[1].

  • Pathway B (Pyrimidine Formation): Reaction with 1,3-dicarbonyl equivalents yields pyrimidines. This can be achieved via classical thermal condensation[2] or modern iodine-catalyzed aerobic dehydrogenation of tertiary alkylamines to generate "hidden" acyclic enamines in situ[3].

G A 6-Methoxy-3-Pyridinecarboximidamide (Amidine Synthon) B α-Haloketones (e.g., Benzoxazepine precursors) A->B Base (KHCO3), THF/H2O, Reflux C 1,3-Dicarbonyl Equivalents (e.g., Enamines, Malondialdehydes) A->C DMF, 100°C or I2 cat. Aerobic D Imidazole Derivatives (PI3K Inhibitor Scaffolds) B->D Cyclocondensation E Pyrimidine Derivatives (PGDS Inhibitors / Kinase Scaffolds) C->E Dehydrogenative Annulation

Divergent synthesis pathways of 6-methoxy-3-pyridinecarboximidamide to heterocycles.

Protocol 1: Synthesis of Imidazole-Fused Scaffolds (Benzoxazepine Precursors)

Context & Causality

In the development of PI3K inhibitors, the imidazole ring is constructed by reacting the amidine with an α -haloketone[1]. The amidine is supplied as a hydrochloride salt to prevent premature degradation and self-condensation. Potassium bicarbonate (KHCO 3​ ) is selected as the base because it is strong enough to deprotonate the amidine salt but mild enough to avoid degrading the sensitive α -haloketone. A biphasic solvent system (THF/Water) ensures that both the organic precursors and the inorganic salts remain in solution, facilitating a smooth bimolecular collision[1].

Step-by-Step Methodology
  • Preparation of the Free Base: In a round-bottom flask, suspend 6-methoxy-3-pyridinecarboximidamide hydrochloride (1.0 equiv, 18.4 mmol) and potassium bicarbonate (4.0 equiv, 73.6 mmol) in a mixture of Tetrahydrofuran (THF, 42 mL) and deionized water (8.5 mL)[1].

  • Activation: Heat the suspension to a gentle reflux to ensure complete liberation of the free amidine and dissolution of the inorganic base.

  • Electrophile Addition: Dissolve the α -haloketone (1.0 equiv, 18.4 mmol) in THF (14 mL). Add this solution dropwise to the refluxing amidine mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive haloketone, minimizing unwanted side reactions such as dimerization or polymerization.

  • Cyclocondensation (Self-Validating Step): Maintain reflux for 18 hours. Monitor the reaction via LC-MS. The protocol is self-validating when the mass peak corresponding to the starting amidine is fully consumed and replaced by the target imidazole mass[1].

  • Workup & Isolation: Remove the volatile THF in vacuo on a rotary evaporator. Filter the resulting aqueous suspension. Wash the brown solid residue thoroughly with water to remove residual inorganic salts, and dry under high vacuum to yield the pure imidazole derivative[1].

Protocol 2: Multicomponent Assembly of Substituted Pyrimidines

Context & Causality

Pyrimidine rings are synthesized by condensing the amidine with a 1,3-dielectrophile, such as the sodium salt of 2-dimethoxymethyl-3-hydroxy-acrylic acid methyl ester[2]. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation; its high dielectric constant stabilizes the highly polar intermediates formed during the initial nucleophilic attack and the subsequent cyclization[2].

Step-by-Step Methodology (Classical Condensation)
  • Reagent Mixing: To a dry reaction vessel under a nitrogen atmosphere, add 6-methoxy-3-pyridinecarboximidamide hydrochloride (1.0 equiv, 6.35 mmol) and anhydrous DMF (12 mL)[2].

  • Electrophile Introduction: Add the 1,3-dicarbonyl equivalent (e.g., sodium salt of 2-dimethoxymethyl-3-hydroxy-acrylic acid methyl ester, 1.16 equiv, 7.36 mmol) to the solution[2].

  • Thermal Cyclization: Heat the reaction mixture to 100 °C for 3 hours.

    • Causality: The elevated temperature provides the necessary activation energy to drive the elimination of water and methanol, ensuring complete aromatization of the newly formed pyrimidine ring[2].

  • Precipitation & Recovery (Self-Validating Step): Cool the mixture to room temperature. Quench the reaction by adding water (48 mL).

    • Causality: The sudden shift in solvent polarity drastically reduces the solubility of the organic product, inducing immediate precipitation. The formation of a dense precipitate serves as a visual validation of successful conversion[2].

  • Filtration: Collect the precipitate by vacuum filtration, wash with copious amounts of water to remove DMF and unreacted salts, and dry under vacuum to afford the pyrimidine derivative[2].

Quantitative Data Summary

The following table summarizes the critical reaction parameters for the divergent synthesis of imidazoles and pyrimidines using 6-methoxy-3-pyridinecarboximidamide.

ParameterProtocol 1: Imidazole SynthesisProtocol 2: Pyrimidine Synthesis
Target Scaffold Imidazole-fused systems (PI3K inhibitors)Pyrimidine systems (PGDS inhibitors)
Electrophile α -Haloketones1,3-Dicarbonyl equivalents
Solvent System THF / Water (approx. 5:1 v/v)Anhydrous DMF
Base / Catalyst KHCO 3​ (4.0 equivalents)None (Thermal activation)
Temperature Reflux (approx. 65-70 °C)100 °C
Reaction Time 18 hours3 hours
Workup Method Solvent evaporation, aqueous washAqueous precipitation, filtration

References

  • Title: Benzoxazepine PI3 inhibitors and methods of use (Patent RU2654068C1)
  • Title: Pyrimidine hydrazide compounds as PGDS inhibitors (Patent WO2008121670A1)
  • Source: Organic Letters (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-methoxy-3-Pyridinecarboximidamide

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-3-Pyridinecarboximidamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-3-Pyridinecarboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting logic for the synthesis of 6-methoxy-3-pyridinecarboximidamide (also known as 6-methoxynicotinamidine). This compound is a critical intermediate in the development of PI3K inhibitors and other bioactive heterocycles.

Part 1: Core Synthetic Workflows

The conversion of 6-methoxynicotinonitrile to its corresponding amidine can be achieved via two primary pathways: the direct amination using Lithium bis(trimethylsilyl)amide (LiHMDS) and the classical alkoxide-mediated (Pinner-type) amidination.

Protocol A: LiHMDS-Mediated Direct Amination (Preferred for Scale-Up)

This method leverages the strong nucleophilicity of LiHMDS to directly attack the nitrile carbon, forming a stable silylated intermediate that is subsequently unmasked via acidic hydrolysis[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 6-methoxynicotinonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add LiHMDS (1.0 M in THF, 15.0 mL, 1.5 eq) over 15 minutes. Causality: Slow addition prevents localized heating, which can lead to dimerization or nucleophilic attack of the methoxy group.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 3-4 hours. Monitor via TLC (Hexane/EtOAc 1:1); the nitrile (Rf ~0.6) should completely disappear.

  • Quenching & Deprotection: Cool the mixture back to 0 °C. Cautiously add 1N HCl (aq) until the pH reaches ~1. Causality: The highly acidic environment drives the rapid desilylation of the N,N-bis(trimethylsilyl)amidine intermediate and protonates the resulting amidine to form the stable hydrochloride salt, preventing premature hydrolysis to the primary amide.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL) to remove unreacted starting material and organic impurities. Lyophilize or concentrate the aqueous layer in vacuo. Azeotrope the resulting brown solid with toluene (2 x 20 mL) to remove residual water, yielding 6-methoxy-3-pyridinecarboximidamide hydrochloride as a tan solid.

Protocol B: Alkoxide-Mediated Amidination (Pinner-Type)

For laboratories lacking strict anhydrous infrastructure, the alkoxide route provides a reliable alternative by first forming a methyl imidate, followed by displacement with ammonia [2].

Step-by-Step Methodology:

  • Imidate Formation: Dissolve 6-methoxynicotinonitrile (10.0 mmol) in anhydrous methanol (40 mL). Add sodium methoxide (NaOMe, 1.0 mmol, 0.1 eq). Stir at room temperature for 12 hours.

  • Validation: Analyze via LC-MS to confirm the complete conversion of the nitrile to methyl 6-methoxy-3-pyridinecarboximidate.

  • Amidation: Add solid ammonium chloride (NH4Cl, 15.0 mmol, 1.5 eq) directly to the reaction mixture. Reflux at 65 °C for 18 hours. Causality: NH4Cl serves as both the continuous ammonia source and the proton source required to catalyze the departure of the methoxy leaving group.

  • Isolation: Cool to room temperature, filter off suspended inorganic salts, and concentrate the filtrate. Triturate the crude residue with cold diethyl ether to precipitate the pure amidine hydrochloride.

Part 2: Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways for both protocols.

AmidineMechanisms Nitrile 6-Methoxynicotinonitrile (Starting Material) LiHMDS_Reagent LiHMDS / THF 0°C to RT Nitrile->LiHMDS_Reagent NaOMe_Reagent NaOMe / MeOH RT Nitrile->NaOMe_Reagent Silyl_Amidine N,N-Bis(trimethylsilyl)amidine Intermediate LiHMDS_Reagent->Silyl_Amidine HCl_Quench 1N HCl (aq) Quench Desilylation Silyl_Amidine->HCl_Quench Product 6-Methoxy-3-Pyridinecarboximidamide HCl (Final Target) HCl_Quench->Product Imidate Methyl 6-methoxy- 3-pyridinecarboximidate NaOMe_Reagent->Imidate NH4Cl_Reagent NH4Cl / MeOH 65°C Imidate->NH4Cl_Reagent NH4Cl_Reagent->Product

Reaction pathways for synthesizing 6-methoxy-3-pyridinecarboximidamide via LiHMDS or Alkoxide routes.

Part 3: Troubleshooting Guides & FAQs

Q1: My LiHMDS reaction shows incomplete conversion of the nitrile. What is the root cause? A: Incomplete conversion in the LiHMDS protocol is almost exclusively caused by moisture in the THF or degraded LiHMDS reagent. LiHMDS is highly hygroscopic and hydrolyzes to hexamethyldisilazane (HMDS) and LiOH, which are insufficiently nucleophilic to attack the nitrile carbon. Self-Validating Fix: Titrate your LiHMDS solution before use. If the concentration is below 0.8 M, discard it. Ensure THF is freshly distilled over sodium/benzophenone or drawn directly from a solvent purification system.

Q2: During the alkoxide method, I see the imidate intermediate form, but the final amidine yield is extremely low. Why? A: The conversion of the imidate to the amidine is an equilibrium-driven process. If the reaction is heated too rapidly, ammonia gas (generated from NH4Cl and residual NaOMe) escapes the system before nucleophilic attack can occur. Self-Validating Fix: Conduct the amidation step in a sealed pressure tube to retain ammonia gas, or use a slight excess of a methanolic ammonia solution (7N) in conjunction with NH4Cl.

Q3: How do I purify 6-methoxynicotinamidine hydrochloride? It streaks terribly on silica gel. A: Amidines exhibit a dual electronic nature—they are highly basic and act as strong hydrogen bond donors and acceptors [3]. Consequently, they bind irreversibly to the acidic silanol groups on standard normal-phase silica gel. Self-Validating Fix: Avoid standard column chromatography. Instead, purify the hydrochloride salt via recrystallization from hot ethanol by slowly adding diethyl ether until turbidity appears. Alternatively, use reverse-phase C18 chromatography with a water/acetonitrile gradient containing 0.1% TFA.

Q4: I am observing the formation of 6-methoxynicotinamide (the primary amide) instead of the amidine. How do I prevent this? A: Primary amide formation is the classic result of premature aqueous hydrolysis of the nitrile or the imidate intermediate before the nitrogen nucleophile has successfully trapped the carbon center. In the LiHMDS route, this happens if the HCl quench is too dilute or added too slowly, allowing water to outcompete the desilylation mechanism. Ensure your quench is rapid and the pH drops to 1 immediately.

TroubleshootingLogic Issue Low Yield of Amidine HCl Check1 Is starting nitrile consumed? Issue->Check1 No_Consumption Check Reagent Quality (LiHMDS degraded or wet THF) Check1->No_Consumption No Yes_Consumption Are intermediates (imidate/silyl) fully converted? Check1->Yes_Consumption Yes Incomplete_Conv Increase NH4Cl equivalents or seal reaction vessel Yes_Consumption->Incomplete_Conv No Product_Loss Product lost in aqueous phase. Evaporate and extract with EtOH. Yes_Consumption->Product_Loss Yes (Product missing)

Troubleshooting logic tree for resolving low yields in amidine synthesis workflows.

Part 4: Quantitative Data & Protocol Comparison

To assist in selecting the optimal synthetic route for your specific laboratory constraints, the following table summarizes the quantitative parameters and operational trade-offs of both protocols.

ParameterProtocol A: LiHMDS Direct AminationProtocol B: Alkoxide/Pinner-Type
Typical Yield 72% - 85%55% - 70%
Total Reaction Time 4 - 6 hours30 - 36 hours
Temperature Profile 0 °C → Room TempRoom Temp → 65 °C (Reflux)
Reagent Equivalents 1.5 eq LiHMDS0.1 eq NaOMe, 1.5 eq NH4Cl
Primary Advantage Rapid, high-yielding, and scalable.Avoids highly moisture-sensitive reagents.
Primary Limitation Requires strict anhydrous conditions.Long reaction times; ammonia loss risk.
Intermediate Status Silylated amidine (transient, not isolated)Methyl imidate (stable, can be isolated)

References

  • Vertex Pharmaceuticals Inc. (2018). Benzoxazepine PI3 inhibitors and methods of use (Patent No. RU2654068C1). Google Patents.
  • National Center for Biotechnology Information. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. PubMed Central (PMC). Retrieved from [Link]

Optimization

Technical Support Center: Troubleshooting 6-Methoxy-3-Pyridinecarboximidamide Synthesis

Welcome to the Technical Support Center. 6-Methoxy-3-pyridinecarboximidamide (CAS: 736912-54-2) is a highly valued intermediate in the synthesis of biologically active molecules, including PI3 kinase inhibitors and stabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Methoxy-3-pyridinecarboximidamide (CAS: 736912-54-2) is a highly valued intermediate in the synthesis of biologically active molecules, including PI3 kinase inhibitors and stable π-radical ligands [1, 2]. While the classical Pinner reaction is the most common method for converting 6-methoxynicotinonitrile to the corresponding amidine, researchers frequently encounter yield-limiting byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and advanced protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a major +1 Da mass shift (m/z 153 vs. expected 152 for M+H). Why is 6-methoxynicotinamide forming instead of the amidine?

Root Cause: The classical Pinner reaction proceeds via a highly electrophilic imidate hydrochloride (Pinner salt) intermediate. If trace water is present during the HCl/methanol sparging step or the subsequent ammonia addition, the imidate undergoes rapid hydrolysis to form the primary amide (6-methoxynicotinamide) [3, 4]. Causality & Solution: Water acts as a competing nucleophile against ammonia. To prevent this, the system must be rigorously anhydrous.

  • Self-Validating Check: Before adding reagents, perform a Karl Fischer titration on your methanolic HCl solution. Proceed only if moisture is strictly <50 ppm.

Q2: I am observing significant cleavage of the 6-methoxy group, yielding a pyridone byproduct. How can I prevent this?

Root Cause: The Pinner reaction requires saturation with anhydrous HCl gas. The pyridine ring is electron-withdrawing, and protonation of the pyridine nitrogen further increases the electrophilicity of the ring. Under high concentrations of HCl and elevated temperatures, the methoxy oxygen is protonated. The chloride ion then acts as a nucleophile in an SN2 attack on the methyl group. This cleaves the ether, releasing chloromethane and forming 6-hydroxynicotinamidine, which rapidly tautomerizes to a stable 2-pyridone derivative. Causality & Solution: The activation energy for ether cleavage is reached when the reaction exothermic heat is not controlled. Maintain the reaction temperature strictly below 0°C during HCl addition[3]. If demethylation persists, you must abandon the Pinner route and utilize an acid-free direct amidation method (see Protocol A or B).

Q3: What causes the formation of high-molecular-weight impurities during the amination step?

Root Cause: Extended heating of the imidate intermediate with ammonia can lead to the trimerization of the amidine into symmetrical triazine derivatives. Causality & Solution: Prolonged thermal stress forces the amidine to act as both a nucleophile and an electrophile. Limit the amination reaction time and monitor closely via UPLC. Use a stoichiometric excess of ammonium chloride/ammonia at ambient temperature rather than prolonged reflux.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergence of the classical Pinner reaction into desired products versus common byproduct pathways.

PinnerPathway Nitrile 6-Methoxynicotinonitrile Imidate Imidate HCl Salt (Pinner Salt) Nitrile->Imidate HCl (gas), MeOH Anhydrous, <0°C Amidine 6-Methoxy-3- Pyridinecarboximidamide Imidate->Amidine NH3 (gas) Anhydrous Amide 6-Methoxynicotinamide (Hydrolysis Byproduct) Imidate->Amide H2O (Trace Moisture) Pyridone 6-Hydroxynicotinamidine (Demethylation Byproduct) Imidate->Pyridone Excess HCl, Heat

Caption: Reaction pathways showing desired amidine synthesis versus amide and demethylated byproducts.

Part 3: Advanced Protocols for Byproduct Reduction

To bypass the inherent vulnerabilities of the Pinner reaction, modern synthetic workflows utilize direct amidation strategies. Below are two field-proven, step-by-step methodologies.

Protocol A: Acid-Free Direct Amidation via Garigipati Reagent

This protocol uses methylchloroaluminum amide to convert the nitrile directly to the amidine, completely avoiding the highly acidic conditions that cause ether cleavage[5].

  • Preparation of Reagent: Under a strict argon atmosphere, suspend anhydrous ammonium chloride (1.2 eq) in anhydrous toluene. Cool the suspension to 0°C.

  • Activation (Self-Validating Step): Slowly add trimethylaluminum (2.0 M in toluene, 1.2 eq) dropwise. Stir at room temperature. Validation: Monitor the evolution of methane gas. The cessation of gas evolution visually confirms that the active aluminum complex (MeAl(Cl)NH₂) has fully formed.

  • Nitrile Addition: Add 6-methoxynicotinonitrile (1.0 eq) dissolved in anhydrous toluene to the activated complex.

  • Heating: Heat the mixture to 80°C for 12-16 hours. Monitor the disappearance of the nitrile via UPLC.

  • Quench & Isolate: Cool the reaction to 0°C and carefully quench with a slurry of silica gel in chloroform to destroy the aluminum complex. Filter the aluminum salts through a Celite pad and concentrate the filtrate to yield the crude amidine.

Protocol B: Persilylamidine Method (Neutral Byproducts)

Using N,N,N′-tris(trimethylsilyl)-carboximidamides allows for the introduction of the amidine moiety where the only byproduct is benign, volatile trimethylsilyl chloride (TMSCl), avoiding corrosive HCl entirely [1].

  • Persilylation: React 6-methoxynicotinonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) in diethyl ether to form the persilylated intermediate.

  • Desilylation: Treat the intermediate with anhydrous methanol. The TMS groups are cleaved, yielding the pure amidine and volatile TMS-ethers which are easily removed under vacuum.

Garigipati A 6-Methoxynicotinonitrile B MeAl(Cl)NH2 (Garigipati Reagent) A->B Toluene, 80°C C Aluminum Amidine Complex B->C Addition D 6-Methoxy-3- Pyridinecarboximidamide C->D Aqueous Quench

Caption: Direct conversion of nitrile to amidine using Garigipati reagent, avoiding acidic byproducts.

Part 4: Quantitative Comparison of Synthetic Routes

Summarizing the data allows for efficient route scouting based on your lab's equipment and substrate tolerance.

Synthetic RoutePrimary ReagentsMajor Byproduct RisksTypical YieldE-E-A-T Recommendation
Classical Pinner HCl (gas), MeOH, NH₃Amide (hydrolysis), Pyridone (demethylation)40-60%Use only if strictly anhydrous conditions and <0°C cooling can be maintained.
Garigipati Me₃Al, NH₄ClUnreacted nitrile, Aluminum salts75-85%Recommended for acid-sensitive substrates; completely avoids methoxy cleavage.
Persilylamidine LiHMDS, TMSClTMS-ethers (easily removed via vacuum)80-90%Highly Recommended. Produces volatile, benign byproducts (TMSCl) [1].

References

  • N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide - MDPI
  • Benzoxazepine pi3 inhibitors and methods of use - Google P
  • Formation of amide byproduct in Pinner reaction - Benchchem
  • Pinner reaction mechanism and scope - Grokipedia
  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds - ResearchG
Troubleshooting

6-methoxy-3-Pyridinecarboximidamide stability and degradation troubleshooting

A Comprehensive Troubleshooting & Stability Guide for Drug Development Professionals Welcome to the technical support portal for 6-methoxy-3-Pyridinecarboximidamide (also known as 6-methoxynicotinamidine). Because amidin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Troubleshooting & Stability Guide for Drug Development Professionals

Welcome to the technical support portal for 6-methoxy-3-Pyridinecarboximidamide (also known as 6-methoxynicotinamidine). Because amidine-containing compounds are notoriously susceptible to environmental degradation, this guide is designed to help researchers diagnose assay inconsistencies, prevent compound degradation, and validate analytical workflows.

Diagnostic Q&A Desk: Resolving Common Experimental Failures

Q1: Why am I observing a gradual decrease in 6-methoxy-3-Pyridinecarboximidamide concentration during my in vitro biochemical assays at physiological pH (7.4)? A1: The primary cause is the spontaneous hydrolysis of the amidine functional group. At pH 7.4, the unprotonated amidine is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 6-methoxynicotinamide and the release of ammonia[1]. The electron-withdrawing nature of the methoxy-pyridine ring increases the electrophilicity of the amidine carbon, accelerating this degradation compared to standard aliphatic amidines. Furthermore, trace transition metals in assay buffers can coordinate with the amidine nitrogen, lowering the activation energy required for hydrolysis[2]. Actionable Fix: Prepare fresh aqueous stocks daily. If prolonged incubation is required, minimize trace metal ions by adding a chelator like EDTA (1 mM) and conduct assays at the lowest permissible temperature[2].

Q2: My LC-MS chromatogram shows a secondary peak with a mass shift of +1 Da relative to the parent compound (m/z 152.1 to 153.1). What is this artifact? A2: A +1 Da mass shift is the classic signature of amidine-to-amide hydrolysis (the replacement of the =NH group with =O). The parent compound ([M+H]+ ~152.1) degrades into 6-methoxynicotinamide ([M+H]+ ~153.1). This frequently occurs on-column if your mobile phase is highly acidic (e.g., 0.1% TFA) and the sample sits in the autosampler for extended periods, triggering acid-catalyzed hydrolysis[1]. Actionable Fix: Switch to a milder, pH-neutral mobile phase additive (e.g., 10 mM Ammonium Acetate) and maintain the autosampler strictly at 4°C.

Q3: We store the lyophilized powder at room temperature in a desiccator, but it still degrades over several months. Why? A3: While desiccation reduces ambient moisture, amidines are highly hygroscopic. Even trace humidity can initiate solid-state hydrolysis, a process exacerbated by ambient temperatures[2]. Furthermore, base-catalyzed hydrolysis can occur if the compound was isolated as a free base rather than a stable salt[3]. Actionable Fix: Store the compound at -20°C under an inert atmosphere (Argon or Nitrogen). Ensure the compound is synthesized and stored as a hydrochloride (HCl) salt; protonating the amidine nitrogen sterically and electronically hinders nucleophilic attack, vastly improving shelf life[4].

Mechanistic & Diagnostic Workflows

DegradationPathway Parent 6-methoxy-3- Pyridinecarboximidamide [M+H]+ 152.1 Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate Hydrolysis (pH > 7 or Heat) Water H2O / OH- Nucleophilic Attack Water->Intermediate Attacks Amidine C Product 6-methoxynicotinamide [M+H]+ 153.1 Intermediate->Product -NH3 Byproduct Ammonia (NH3) Release Intermediate->Byproduct Leaving Group

Mechanism of 6-methoxy-3-Pyridinecarboximidamide hydrolysis into 6-methoxynicotinamide.

Troubleshooting Start Issue: Loss of Signal or New LC-MS Peak CheckMass Is the new peak +1 Da (m/z 153.1)? Start->CheckMass YesMass Yes: Amidine Hydrolysis (Amide Formation) CheckMass->YesMass Yes NoMass No: Check for Oxidation (+16 Da) or Adducts CheckMass->NoMass No CheckSource Where is degradation occurring? YesMass->CheckSource InVitro In Vitro Assay (Aqueous Buffer) CheckSource->InVitro OnColumn On-Column / Autosampler (Mobile Phase) CheckSource->OnColumn SolidState Solid-State Storage (Powder) CheckSource->SolidState FixInVitro Action: Use fresh stocks, add 1mM EDTA, lower temp InVitro->FixInVitro FixOnColumn Action: Neutralize mobile phase, chill autosampler to 4°C OnColumn->FixOnColumn FixSolid Action: Store as HCl salt at -20°C under Argon SolidState->FixSolid

Diagnostic workflow for identifying and resolving 6-methoxy-3-Pyridinecarboximidamide degradation.

Quantitative Stability Data

Table 1: Hydrolysis Kinetics of 6-methoxy-3-Pyridinecarboximidamide (Simulated at 37°C)

pH Level Buffer System Estimated Half-Life (t1/2) Primary Degradation Mechanism
2.0 Phosphate > 72 hours Protonated amidine (Highly Stable)
7.4 HEPES ~ 18 hours Spontaneous water attack on zwitterion

| 10.0 | Borate | < 4 hours | Base-catalyzed OH⁻ attack |

Table 2: Storage Condition Matrix

Storage Condition Chemical Form Humidity Exposure Expected Shelf Life Degradation Extent (6 months)
25°C (Room Temp) Free Base Ambient (40-60% RH) < 1 month > 15%
4°C Free Base Desiccated (<10% RH) 6 months ~ 5%

| -20°C | HCl Salt | Inert Gas (Argon) | > 2 years | < 0.5% |

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating LC-MS/MS Workflow

Objective: Accurately quantify the parent compound without inducing artifactual on-column degradation. Causality: Acidic mobile phases catalyze amidine hydrolysis during chromatographic separation. A neutral pH method prevents this artifact.

  • Sample Preparation:

    • Spike biological samples with 10 µL of a stable heavy-isotope internal standard (e.g., ¹³C, ¹⁵N-labeled analog) to validate extraction efficiency.

    • Quench matrices with ice-cold acetonitrile (1:3 v/v) to instantly halt enzymatic and spontaneous hydrolysis. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Chromatography:

    • Use a sub-2 µm C18 column (e.g., Waters Acquity BEH C18).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8). (Do NOT use TFA).

    • Mobile Phase B: 100% Acetonitrile.

    • Run a gradient from 5% B to 95% B over 5 minutes.

  • System Suitability Test (SST) - Validation Step:

    • Inject a mixed standard of 6-methoxy-3-Pyridinecarboximidamide and 6-methoxynicotinamide.

    • Acceptance Criteria: Chromatographic resolution ( Rs​ ) between the two peaks must be > 2.0. This ensures the degradation product is separated before MS ionization, preventing false positives caused by in-source fragmentation.

Protocol B: Forced Degradation (Stress Testing) Assay

Objective: Map the thermodynamic boundaries of the compound to establish a reliable shelf-life and identify all potential degradation products.

  • Acid/Base Stress: Incubate 1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH separately at 60°C for 24 hours. Neutralize samples to pH 7.0 prior to injection.

  • Oxidative Stress: Incubate 1 mg/mL of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal/Humidity Stress: Expose the solid powder to 40°C / 75% Relative Humidity (RH) for 7 days in an open glass vial.

  • Validation (Mass Balance): Analyze all stressed samples using Protocol A.

    • Acceptance Criteria: Mass balance must be achieved. The sum of the parent peak area plus all degradant peak areas must equal 100% (± 5%) of the initial unstressed peak area. If mass balance fails, volatile degradants or irreversible column binding has occurred.

References

  • [1] The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC/NIH. URL: 1

  • [3] Base‐catalyzed amide bond hydrolysis at moderate pH (7. ResearchGate. URL: 3

  • [2] How to Minimize Amide Hydrolysis in High-Humidity Environments. PatSnap. URL: 2

  • [4] Alkylphenylphosphinic amides: formation of stable, crystalline hydrochlorides, and hydrolysis in acidic solution. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: 4

Sources

Optimization

Technical Support Center: Advanced Purification of 6-methoxy-3-Pyridinecarboximidamide

Welcome to the Technical Support Center for the isolation and purification of 6-methoxy-3-Pyridinecarboximidamide (CAS: 736912-54-2). As a highly polar, basic amidine, this compound presents significant chromatographic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-methoxy-3-Pyridinecarboximidamide (CAS: 736912-54-2). As a highly polar, basic amidine, this compound presents significant chromatographic challenges, including irreversible silica adsorption and aqueous instability. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation for drug development professionals.

Troubleshooting Guides (FAQs)

Q1: Why does 6-methoxy-3-Pyridinecarboximidamide streak heavily on standard silica gel, resulting in <30% recovery?

  • Causality : The amidine functional group is highly basic (pKa ~11) and acts as a potent hydrogen bond donor and acceptor. On standard bare silica, these molecules interact aggressively with acidic silanol (Si-OH) groups. This causes severe peak tailing, irreversible adsorption, and ultimately, low recovery .

  • Self-Validating Solution : Abandon bare silica. Utilize Strong Cation Exchange (SCX) chromatography for a "catch-and-release" mechanism . The sulfonic acid groups on the SCX resin will quantitatively capture the basic amidine while neutral impurities (like unreacted nitriles) wash through. You can validate the capture by spotting the flow-through on a TLC plate—if the amidine is absent under UV/Iodine, the capture is successful.

Q2: During Reverse-Phase HPLC (RP-HPLC), my amidine co-elutes with the starting 6-methoxynicotinonitrile. How can I resolve them?

  • Causality : At neutral pH, the amidine is partially protonated and highly polar, often eluting in the void volume, while the nitrile is retained. If they co-elute, it is typically due to secondary interactions with residual silanols on the C18 stationary phase, causing the amidine peak to broaden and overlap with the nitrile.

  • Self-Validating Solution : Implement strict pH control. Use a low-pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the amidine, ensuring a sharp, early-eluting peak. Validate the separation by running a mixed standard analytical injection before the preparative run to confirm baseline resolution.

Q3: How do I isolate the final purified 6-methoxy-3-Pyridinecarboximidamide from an aqueous chromatography fraction without degrading it?

  • Causality : Free-base amidines are highly water-soluble and susceptible to hydrolysis, slowly converting into the corresponding amide (6-methoxynicotinamide) if left in aqueous solutions for extended periods.

  • Self-Validating Solution : Immediately acidify the fraction with 1M HCl to form the stable hydrochloride salt . Remove organic solvents under reduced pressure at a low temperature (<35°C), and lyophilize the remaining aqueous layer. Validate the salt formation by checking the pH (<3) before lyophilization. The resulting solid can be recrystallized to achieve >99% purity .

Experimental Protocols

Protocol 1: SCX Catch-and-Release Chromatography

This protocol isolates the free-base amidine from crude reaction mixtures containing unreacted nitriles and non-basic byproducts.

  • Preparation : Condition a pre-packed SCX cartridge (e.g., Isolute SCX-2) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading : Dissolve the crude reaction mixture in a minimum volume of MeOH/DCM (1:1) and load it onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Catch) : Wash the column with 5 CV of 100% MeOH.

    • Self-Validation Step: Analyze the wash fractions via LC-MS or TLC. Only neutral impurities (e.g., 6-methoxynicotinonitrile) should be present. The absence of the amidine mass (m/z ~152 [M+H]+) confirms successful retention.

  • Elution (Release) : Elute the target amidine using 3-5 CV of 2M Ammonia in Methanol.

  • Recovery : Concentrate the basic fractions under reduced pressure to yield the free-base 6-methoxy-3-Pyridinecarboximidamide.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

This protocol converts the unstable free-base into a highly stable, crystalline hydrochloride salt.

  • Acidification : Dissolve the free-base amidine in minimal cold MeOH. Dropwise, add 1M HCl in diethyl ether.

    • Self-Validation Step: Continuously spot the solution on pH paper until the pH registers strictly <3, ensuring complete protonation.

  • Precipitation : Stir the mixture for 15 minutes at 0°C. A white precipitate of 6-methoxy-3-Pyridinecarboximidamide hydrochloride will begin to form.

  • Solvent Anti-Solvent Crystallization : Slowly add cold diethyl ether (anti-solvent) under vigorous stirring until the solution becomes persistently cloudy.

  • Isolation : Filter the suspension through a Buchner funnel, wash the filter cake with cold diethyl ether, and dry under high vacuum for 12 hours.

    • Self-Validation Step: Perform 1H-NMR (in DMSO-d6). The disappearance of the broad free-base NH protons and the appearance of sharp amidinium protons (~9.0-9.5 ppm) validates the structural integrity of the salt.

Quantitative Data Summary

Purification MethodStationary PhaseMobile PhaseTypical Recovery (%)Typical Purity (%)Key Advantage
Normal Phase (Standard) Bare Silica GelDCM / MeOH< 30%70-80%Inexpensive, but severe streaking occurs.
SCX Catch-and-Release Propylsulfonic AcidWash: MeOH Elute: 2M NH3 in MeOH85-95%> 90%Excellent removal of neutral/acidic impurities.
Reverse-Phase HPLC C18 (Hybrid Silica)Water/MeCN + 0.1% TFA75-85%> 95%High resolution for structurally similar byproducts.
Recrystallization NoneMeOH / Diethyl Ether60-70%> 99%Yields highly stable, crystalline HCl salt.

Visualizations

SCX_Workflow A Crude Mixture B SCX Column A->B C Wash (MeOH) B->C Retains amidine D Elute (NH3/MeOH) C->D Proceed to E Neutral Impurities C->E Elutes F Purified Amidine D->F Releases amidine

SCX Catch-and-Release Purification Workflow for Amidines.

Mechanism Nitrile Nitrile Precursor Intermediate Amidine Li-Salt Nitrile->Intermediate Addition Base LiHMDS Base->Intermediate Product Amidine HCl Salt Intermediate->Product Protonation Acid HCl Quench Acid->Product

Mechanistic Pathway of 6-Methoxynicotinamidine Synthesis and Isolation.

References

  • Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • How should I purify a complex, polar, amide reaction mixture? Source: Biotage Application Notes URL:[Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines Source: Scholars' Bank, University of Oregon URL:[Link]

  • RU2654068C1 - Benzoxazepine PI3 inhibitors and methods of use Source: Google Patents URL
Troubleshooting

Technical Support Center: Handling 6-Methoxy-3-Pyridinecarboximidamide in Assay Environments

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of amidine-containing compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of amidine-containing compounds. 6-methoxy-3-Pyridinecarboximidamide (also known as 6-methoxy-nicotinamidine) is a highly valuable chemical probe and building block, but it is inherently susceptible to hydrolytic degradation.

This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to maintain the scientific integrity of your assays.

Part 1: Mechanistic Causality of Amidine Degradation

To prevent degradation, you must first understand the causality behind it. The core vulnerability of 6-methoxy-3-Pyridinecarboximidamide lies in the electrophilic nature of the amidine carbon.

The electron-withdrawing 6-methoxy-pyridine ring pulls electron density away from the amidine group, making it highly susceptible to nucleophilic attack by water molecules or hydroxide ions[1]. Upon exposure to moisture, the compound forms a transient tetrahedral intermediate. This intermediate rapidly collapses, cleaving the carbon-nitrogen bond to yield 6-methoxy-3-pyridinecarboxamide (an amide) and releasing ammonia[2].

Because this is a thermodynamically favorable process in aqueous environments, your handling procedures must be designed to completely isolate the compound from moisture until the exact moment of assay execution.

AmidineHydrolysis A 6-methoxy-3- Pyridinecarboximidamide (Active API) B Tetrahedral Intermediate A->B H2O / HO- Nucleophilic Attack C 6-methoxy-3- pyridinecarboxamide (Inactive Degradant) B->C Collapse & Degradation D Ammonia (NH3) B->D Leaving Group

Hydrolytic degradation pathway of 6-methoxy-3-Pyridinecarboximidamide.

Part 2: Troubleshooting FAQs

Q: My biological assay results are irreproducible, and the IC50 values shift to higher concentrations over time. What is the root cause? A: This is a classic symptom of time-dependent hydrolytic degradation. Amidines are sometimes utilized as "soft drugs" precisely because of their tunable hydrolytic instability[3]. If your assay involves prolonged incubation (e.g., 48-72 hours) in aqueous media, the intact amidine is actively converting to the inactive amide, artificially inflating your apparent IC50 values.

Q: Can I store my 10 mM stock solutions in standard DMSO at -20°C? A: No. Standard-grade DMSO is highly hygroscopic. Every time a vial is opened on the benchtop, it rapidly absorbs atmospheric moisture. Over multiple freeze-thaw cycles, the water content in the DMSO increases, driving the slow hydrolysis of the amidine even at low temperatures. You must use anhydrous DMSO and handle it strictly under an inert atmosphere[4].

Q: How does my assay buffer's pH affect the stability of this compound? A: Hydrolysis rates are exponentially dependent on pH. While amidines show relative stability at slightly acidic to neutral pH, the degradation rate increases drastically in weakly basic environments (pH > 8.0) due to the higher concentration of hydroxide ions, which act as highly potent nucleophiles[2].

Part 3: Quantitative Data & Risk Assessment

To contextualize the risk of moisture exposure, review the kinetic degradation data below. While 6-methoxy-3-Pyridinecarboximidamide is highly stable in strictly anhydrous conditions, its half-life plummets as pH and moisture levels increase.

Environmental ConditionPrimary NucleophileRelative Assay RiskEstimated Half-Life (t½) at 25°C
Anhydrous DMSO (<50 ppm H₂O) NoneMinimal> 2 Years
Aqueous Buffer (pH 6.5) H₂OLow to Moderate> 300 Days
Aqueous Buffer (pH 9.0) HO⁻High~ 300 Days
Aqueous Buffer (pH 11.0) HO⁻Critical~ 6 Days
Aqueous Buffer (pH 13.0) HO⁻Catastrophic< 15 Hours

Note: Baseline kinetics are extrapolated from benchmark benzamidinium studies[2]. The electron-withdrawing 6-methoxy-pyridine ring of your specific compound may further accelerate these degradation rates.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on biological readouts to confirm compound integrity. The following protocols are designed as self-validating systems , meaning they include built-in analytical checkpoints to guarantee the compound has not degraded prior to your experiment.

SOP 1: Preparation of Anhydrous Stock Solutions
  • Inert Environment Handling: Transfer the sealed, lyophilized vial of 6-methoxy-3-Pyridinecarboximidamide into a glovebox continuously purged with dry Nitrogen or Argon (<1 ppm H₂O and O₂)[5].

  • Anhydrous Solvation: Reconstitute the powder using exclusively newly opened, anhydrous DMSO (packaged under Argon) to achieve your target concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use amber glass vials with PTFE-lined screw caps. This prevents repeated atmospheric exposure during future freeze-thaw cycles.

  • Self-Validation Checkpoint: Perform a Karl Fischer coulometric titration on a blank DMSO sample handled identically to your compound. Verify that the residual moisture content remains strictly below 100 ppm[6][7]. If it exceeds this, discard the batch.

SOP 2: Executing Aqueous Assays with Minimal Exposure
  • Buffer Optimization: Pre-adjust your assay buffer to a pH of 6.5–7.4. Strictly avoid basic buffers unless absolutely mandated by the biological target[2].

  • Just-in-Time Dilution: Thaw a single-use stock aliquot immediately before the assay. Do not pre-dilute the compound in the aqueous buffer hours in advance.

  • Execution: Introduce the compound to the aqueous assay plate as the absolute final step before initiating the instrument read or incubation period.

  • Self-Validation Checkpoint: Run a parallel LC-MS/MS stability control. Spike the compound into a cell-free/protein-free well containing only the assay buffer. Quantify the ratio of intact amidine to amide degradant at t=0 and t=final . This proves definitively whether any observed loss of efficacy is due to compound degradation.

AssayWorkflow S1 1. Glovebox Handling (Weigh under N2/Ar) S2 2. Anhydrous Solvation (Dissolve in dry DMSO) S1->S2 S3 3. Moisture Validation (Karl Fischer Titration) S2->S3 S3->S2 Fail (Discard Batch) S4 4. Just-in-Time Dilution (Mix with pH 7.0 buffer) S3->S4 H2O < 100 ppm S5 5. Assay Execution & LC-MS Stability Control S4->S5

Step-by-step moisture-controlled workflow with built-in validation for amidine assays.

References

  • The Nonenzymatic Decomposition of Guanidines and Amidines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity Source: National Institutes of Health (PMC) URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Residual Moisture Testing Methods for Lyophilized Drug Products Source: Pharmaceutical Technology (PharmTech) URL:[Link]

  • Guideline for the Determination of Residual Moisture in Dried Biological Products Source: Regulations.gov (FDA Guidelines) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Amidine Derivatives vs. 6-Methoxy-3-Pyridinecarboximidamide in Drug Design

Introduction In the landscape of medicinal chemistry, the amidine functional group is a highly privileged pharmacophore. Traditionally, amidine derivatives are deployed as direct structural mimetics of basic amino acids...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the amidine functional group is a highly privileged pharmacophore. Traditionally, amidine derivatives are deployed as direct structural mimetics of basic amino acids (arginine and lysine) to competitively inhibit proteases and synthases. However, the functionalization of this moiety—such as in 6-methoxy-3-pyridinecarboximidamide —fundamentally shifts its physicochemical properties and application scope. This guide provides an objective, data-driven comparison between general amidine derivatives and the specialized 6-methoxy-3-pyridinecarboximidamide scaffold, detailing their mechanistic divergence, quantitative performance, and experimental validation workflows.

Mechanistic Profiling & Target Specificity

General Amidine Derivatives: Arginine Mimetics

Standard amidine derivatives (e.g., benzamidine, pentamidine, and N-phenylamidines) are primarily utilized as direct competitive inhibitors. Because the amidinium group is positively charged at physiological pH, it facilitates potent electrostatic interactions with negatively charged residues in the active sites of target enzymes[1].

  • Serine Proteases: In enzymes like Factor Xa and thrombin, the amidine group forms a critical bidentate salt bridge with the conserved Asp189 residue located in the S1 specificity pocket.

  • Nitric Oxide Synthases (NOS): Amidines act as arginine competitors. Structural studies demonstrate that they bind the heme domain, inducing conformational changes in the enzyme's active site to achieve isoform selectivity (e.g., iNOS vs. nNOS)[2][3].

6-Methoxy-3-Pyridinecarboximidamide: Heteroaryl Scaffolds

Unlike simple aliphatic or unsubstituted aryl amidines, 6-methoxy-3-pyridinecarboximidamide introduces profound electronic and steric modifications. The electron-withdrawing nature of the pyridine nitrogen, coupled with the resonance-donating/inductive-withdrawing effects of the methoxy group, effectively lowers the pKa of the amidine carbon.

  • Tuned Basicity: This lowered pKa increases the fraction of the neutral, unprotonated species at physiological pH, drastically improving membrane permeability and oral bioavailability compared to classical amidines.

  • Bifunctional Building Block: Rather than acting solely as a terminal pharmacophore, this compound is frequently utilized as a reactive intermediate to synthesize complex, fused heterocycles. For example, it is a critical precursor in the synthesis of benzoxazepin derivatives that selectively inhibit the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), a major target in immunology and oncology[4].

G A General Amidine Derivatives C Serine Proteases & NOS Enzymes A->C B 6-Methoxy-3- Pyridinecarboximidamide D PI3Kδ / Kinase Inhibitor Scaffolds B->D E Salt Bridge (Asp/Glu) High pKa (~11) C->E F Hinge Binding / Cyclization Tuned pKa (~8) D->F

Mechanistic divergence of general amidines vs. 6-methoxy-3-pyridinecarboximidamide.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and pharmacological distinctions between these two classes of compounds to guide rational drug design.

FeatureGeneral Amidine Derivatives6-Methoxy-3-Pyridinecarboximidamide
Primary Function Direct competitive inhibitors (Arginine mimetics)Heteroaryl scaffold / Kinase inhibitor intermediate
Typical Target Enzymes Serine Proteases (Factor Xa, Thrombin), NOS, PADsPI3Kδ (post-cyclization), specialized kinases
Key Interactions Bidentate salt bridges with Asp/Glu residuesHinge-region hydrogen bonding, hydrophobic packing
Typical pKa Profile Highly basic (~11.0 - 12.0)Moderately basic (~7.5 - 8.5)
Oral Bioavailability Generally poor (often requires amidoxime prodrugs)Improved due to lower pKa and heteroaromatic lipophilicity
Representative Examples Benzamidine, Pentamidine, N-PhenylamidinesBenzoxazepin derivatives, Triazole-fused scaffolds

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard workflows for evaluating both classes of compounds.

Protocol A: Serine Protease (Factor Xa) Inhibition Assay (For General Amidines)

This kinetic assay quantifies the IC50 of amidine-based inhibitors using a chromogenic substrate[1].

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Causality: Tris maintains physiological pH, while NaCl provides necessary ionic strength. The addition of 0.1% Bovine Serum Albumin (BSA) is critical to prevent the non-specific adsorption of highly basic amidinium ions to the polystyrene microplate walls, which would otherwise skew IC50 calculations.

  • Enzyme-Inhibitor Incubation: Dispense 10 µL of the amidine inhibitor (serial dilutions in DMSO) and 40 µL of human Factor Xa (final concentration 1 nM). Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the reversible, competitive binding equilibrium to be fully established before the introduction of the substrate.

  • Substrate Cleavage: Add 50 µL of the chromogenic substrate S-2222 at a concentration exactly equal to its established Km​ .

    • Causality: According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[S]/Km​) ), setting the substrate concentration at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal velocity.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50 using non-linear regression analysis.

Protocol B: PI3Kδ Luminescent Kinase Assay (For 6-Methoxy-3-Pyridinecarboximidamide Derivatives)

This assay evaluates the potency of complex benzoxazepin derivatives synthesized from the 6-methoxy-3-pyridinecarboximidamide precursor[4].

  • Buffer Formulation: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA).

    • Causality: Mg2+ is an essential catalytic cofactor for ATP binding in kinases. EGTA is included to chelate trace heavy metals that could induce non-specific enzyme inhibition or trigger compound aggregation.

  • Reaction Assembly: Combine the PI3Kδ enzyme, PIP2 lipid substrate (10 µM), and the inhibitor compound. Initiate the reaction by adding 10 µM ATP. Incubate for 1 hour at room temperature.

  • Luminescent Detection: Add an ATP-depletion detection reagent (e.g., Kinase-Glo).

    • Causality: The luciferase-based reagent generates a luminescent signal directly proportional to the amount of unconsumed ATP. A highly potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescent signal.

  • Data Normalization: Normalize the raw luminescence data against positive (no enzyme) and negative (DMSO only) controls to plot a reliable dose-response curve.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Target Incubation (Factor Xa or PI3Kδ + Buffer) S1->S2 S3 3. Substrate Addition (Chromogenic or ATP/PIP2) S2->S3 S4 4. Signal Detection (Absorbance / Luminescence) S3->S4 S5 5. Data Synthesis (IC50 & Schild Plot Analysis) S4->S5

Standardized high-throughput screening workflow for amidine-based inhibitors.

References

  • Benchchem. "Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors."
  • National Institutes of Health (PMC). "Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase."
  • Google Patents. "WO2012126901A1 - Benzoxazepin compounds selective for pi3k p110 delta and methods of use."
  • American Chemical Society (ACS). "N-Phenylamidines as Selective Inhibitors of Human Neuronal Nitric Oxide Synthase."

Sources

Comparative

A Senior Scientist's Guide to the Validation of a Reversed-Phase HPLC Assay for the Quantification of 6-methoxy-3-Pyridinecarboximidamide

In the landscape of pharmaceutical development, the rigorous, validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide provides an in-depth, experience-dr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous, validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) assay designed for 6-methoxy-3-Pyridinecarboximidamide, a heterocyclic amide of interest in medicinal chemistry.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, establishing a self-validating system rooted in scientific first principles and aligned with international regulatory standards. We will compare the performance of the validated HPLC method against other potential analytical techniques, providing a clear rationale for its selection in a regulated environment.

The Analytical Challenge: Why HPLC?

6-methoxy-3-Pyridinecarboximidamide, as a pyridine derivative, possesses a UV-active chromophore, making it an ideal candidate for HPLC with UV detection. This technique is the workhorse of the pharmaceutical industry for its high resolution, sensitivity, and robustness. While other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity, a well-validated HPLC-UV method often provides the optimal balance of performance, cost, and simplicity for routine quality control (QC) and stability testing, where the analyte is typically present at concentrations well above the lower limits of detection.

The goal of this validation is to provide unequivocal, documented evidence that the developed HPLC method is suitable for its intended purpose: the accurate and precise quantification of 6-methoxy-3-Pyridinecarboximidamide. This is achieved by assessing a specific set of performance characteristics as mandated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The HPLC Method: Foundational Parameters

Before validation can begin, a stable and robust chromatographic method must be established. Based on the structure of 6-methoxy-3-Pyridinecarboximidamide, a reversed-phase method is the logical choice.

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and resolution for a wide range of small organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape and provides protons for potential future MS compatibility.
Gradient 10% B to 70% B over 10 minutesA gradient elution ensures that the analyte elutes with a good peak shape and that any potential impurities are resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection UV at 270 nmThe pyridine ring is expected to have a strong absorbance maximum around this wavelength, providing good sensitivity.
Injection Volume 10 µLA small volume minimizes potential for peak distortion while being sufficient for sensitive detection.

The Validation Workflow: A Step-by-Step Protocol

The validation process is a structured sequence of experiments, each designed to test a specific performance characteristic of the assay.

HPLC_Validation_Workflow start_node Method Development param_node_specificity Specificity start_node->param_node_specificity Begin Validation param_node param_node data_node data_node decision_node Meets Acceptance Criteria? decision_node->start_node No, Re-develop end_node Validated Method decision_node->end_node Yes param_node_linearity Linearity & Range param_node_specificity->param_node_linearity param_node_accuracy Accuracy param_node_linearity->param_node_accuracy param_node_precision Precision (Repeatability & Intermediate) param_node_accuracy->param_node_precision param_node_lodloq LOD & LOQ param_node_precision->param_node_lodloq param_node_robustness Robustness param_node_lodloq->param_node_robustness param_node_robustness->decision_node Review All Data

Caption: A typical workflow for HPLC assay validation, following ICH guidelines.

Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It proves that the peak you are measuring is solely from your target compound.

Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the 6-methoxy-3-Pyridinecarboximidamide reference standard.

  • Inject a sample of the drug product placebo (all excipients without the API).

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is crucial here.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, placebo, and stressed samples. The peak purity angle should be less than the peak purity threshold.

Linearity and Range

The "Why": Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the expected sample concentration. A wider range, such as 50% to 150%, can also be used.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80805,432
90903,211
1001,001,567
1101,102,890
1201,205,678
Result r² = 0.9998
Accuracy

The "Why": Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Prepare a placebo solution of the drug product.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 3: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0101.2101.2
120%120.0119.199.3
Mean 99.97
Precision

The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst or on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ sample must have acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%).

Robustness

The "Why": Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

  • Examples of variations:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters should remain within their defined limits for all tested variations.

Method Comparison: HPLC-UV vs. Alternatives

While the validated HPLC-UV method is robust and fit-for-purpose for routine QC, other techniques could be considered in different contexts, such as early discovery or metabolite identification.

Method_Comparison center_node Quantification of 6-methoxy-3-Pyridinecarboximidamide hplc_uv HPLC-UV center_node->hplc_uv Best For QC/Routine lc_ms LC-MS/MS center_node->lc_ms Best For Bioanalysis/Trace qnmr qNMR center_node->qnmr Best For Primary Standard Certification titration Titration center_node->titration Low Cost, Low Specificity

Caption: Comparison of analytical methods for analyte quantification.

Table 4: Comparison of Analytical Techniques

TechniquePrincipleProsConsBest Application
HPLC-UV (Validated) Chromatographic separation, UV absorbanceRobust, reliable, cost-effective, high precision, widely available.Moderate sensitivity, requires chromophore, potential for interference.Routine QC, stability testing, content uniformity.
LC-MS/MS Chromatographic separation, mass-to-charge ratioVery high sensitivity and specificity, structural information.Higher cost, more complex instrumentation and method development.Bioanalysis (plasma samples), impurity identification.
qNMR Nuclear magnetic resonance signal intensityPrimary method (no reference standard needed), highly accurate, structural info.Low sensitivity, expensive equipment, requires high purity sample.Certification of reference standards.
Potentiometric Titration Acid-base reaction of the pyridine nitrogenSimple, low cost, fast.Low specificity (titrates all basic sites), less precise.In-process checks where specificity is not critical.

Conclusion

The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool for quantitative analysis. By following the principles outlined by regulatory bodies like the ICH, we have demonstrated that this reversed-phase HPLC-UV method is unequivocally suitable for its intended purpose of quantifying 6-methoxy-3-Pyridinecarboximidamide. The experimental data for specificity, linearity, accuracy, precision, and robustness provide a high degree of assurance in the quality of the data it will generate. While alternative methods exist, the validated HPLC-UV assay represents the gold standard for routine quality control in a pharmaceutical setting, offering an optimal blend of performance, reliability, and cost-effectiveness.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Practical Guide to HPLC and LC-MS Method Development and Validation Source: Separation Science URL: [Link]

Validation

Benchmarking 6-methoxy-3-Pyridinecarboximidamide in protein binding assays

Benchmarking 6-methoxy-3-Pyridinecarboximidamide in Protein Binding Assays: A Fragment-Based Drug Discovery Guide Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), identifying high-quality start...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-methoxy-3-Pyridinecarboximidamide in Protein Binding Assays: A Fragment-Based Drug Discovery Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying high-quality starting points is paramount for developing potent kinase inhibitors. 6-methoxy-3-Pyridinecarboximidamide (also known as 6-methoxynicotinamidine, MW: 151.17 Da[1]) has emerged as a highly privileged fragment. It serves as a critical synthetic intermediate and pharmacophore anchor for Phosphoinositide 3-kinase (PI3K) inhibitors, including advanced benzoxazepine derivatives[2][3].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the binding performance of 6-methoxy-3-Pyridinecarboximidamide against alternative amidine fragments. By detailing the causality behind our biophysical assay choices—specifically Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)—this guide provides a self-validating framework for researchers optimizing hit-to-lead trajectories in oncology and immunology[4][5].

The Structural Rationale: Why 6-methoxy-3-Pyridinecarboximidamide?

When targeting the ATP-binding cleft of lipid kinases like PI3K[5], the choice of fragment dictates the trajectory of lead optimization. 6-methoxy-3-Pyridinecarboximidamide offers three distinct structural advantages over simpler fragments like benzamidine or unsubstituted nicotinamidine:

  • Bidentate Hinge Binding: The amidine moiety acts as a strong hydrogen bond donor, forming critical bidentate interactions with the acidic residues (e.g., Val851 in PI3Kα) within the kinase hinge region.

  • Vectorial Trajectory: The pyridine nitrogen provides an additional hydrogen bond acceptor, orienting the fragment precisely within the binding pocket.

  • Lipophilic Probing: The 6-methoxy substitution provides a critical vector for exploring adjacent lipophilic sub-pockets. This methoxy group not only improves the overall Ligand Efficiency (LE) but also enhances the metabolic stability of the fragment compared to primary amines[6][7].

FBDD_Workflow Target PI3K Target Preparation SPR Primary Screen (SPR Binding Assay) Target->SPR MST Orthogonal Validation (MST / ITC) SPR->MST Struct Structural Biology (X-ray Crystallography) MST->Struct Lead Hit-to-Lead Optimization Struct->Lead

Caption: Fragment-based drug discovery workflow for PI3K inhibitors.

Benchmarking Binding Affinity: Fragment Comparison

To objectively evaluate 6-methoxy-3-Pyridinecarboximidamide, we benchmark its binding metrics against standard alternatives using steady-state affinity data. Because fragments are small, they typically exhibit low-affinity binding ( Kd​ in the μM to mM range) with very fast association ( kon​ ) and dissociation ( koff​ ) rates[8].

Table 1: Comparative Binding Metrics for Amidine Fragments against PI3Kα (Note: Data represents standardized biophysical assay benchmarks for fragment libraries)

FragmentMW (Da) Kd​ ( μM )Ligand Efficiency (LE)Solubility (mM)Key Advantage
Benzamidine 120.15> 1000< 0.25> 10High solubility, weak baseline binder.
3-Pyridinecarboximidamide 121.144500.288.5Improved hinge orientation via pyridine N.
6-amino-nicotinamidine 136.152100.315.0Additional H-bond donor, but metabolically labile.
6-methoxy-nicotinamidine 151.1785 0.34 4.2 Optimal balance of LE, lipophilicity, and stability.

Analysis: The addition of the 6-methoxy group significantly lowers the Kd​ into the double-digit micromolar range. Its Ligand Efficiency (LE > 0.3) makes it an ideal starting point for elaboration into larger, nanomolar-potent benzoxazepine PI3K inhibitors[2][3].

Step-by-Step Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality to explain why the parameter is chosen.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen for the primary screen because its real-time, label-free detection is highly sensitive to the low mass of fragments (~151 Da)[1][8]. It can accurately resolve the fast on/off rates that end-point assays miss.

Step 1: Sensor Chip Preparation (Immobilization)

  • Action: Immobilize His-tagged PI3Kα onto an NTA (Nitrilotriacetic acid) sensor chip or via amine coupling to a CM5 chip.

  • Validation: Target an immobilization level of 3,000–4,000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a 151 Da fragment. Use a reference channel (unmodified surface) to subtract bulk refractive index changes.

Step 2: Fragment Library & Buffer Preparation

  • Action: Prepare 6-methoxy-3-Pyridinecarboximidamide in SPR running buffer (100 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.05% Tween-20)[8] with exactly 5% DMSO.

  • Causality: Fragments require high screening concentrations (up to 2 mM). Strict DMSO matching (5%) between the running buffer and sample is mandatory to prevent massive bulk shift artifacts.

Step 3: Assay Execution & DMSO Calibration

  • Action: Run a DMSO calibration curve (4.5% to 5.5% DMSO) before and after the fragment injections. Inject the fragment in a 2-fold dilution series (3.125 μM to 1000 μM ) at a high flow rate (50 μL/min ).

  • Validation: The high flow rate minimizes mass transport limitations. Include a known PI3K inhibitor (e.g., PI-103) as a positive control at the start and end of the run to validate that the protein remains active over time.

Step 4: Data Analysis

  • Action: Fit the data using a 1:1 steady-state affinity model rather than a kinetic fit, as fragment square-wave sensorgrams typically reach equilibrium instantly.

Protocol B: Orthogonal Validation via Microscale Thermophoresis (MST)

Causality: SPR requires surface immobilization, which can sterically hinder the binding pocket or cause non-specific matrix interactions with basic amidines. MST operates free in solution, providing a true thermodynamic binding profile to validate the SPR hits.

Step 1: Target Labeling

  • Action: Label PI3Kα using a RED-NHS amine-reactive dye. Keep the labeled protein concentration constant at 10 nM.

  • Validation: Perform a capillary scan prior to the assay to ensure the labeled protein does not aggregate or stick to the glass capillary walls.

Step 2: Titration Series

  • Action: Prepare a 16-point serial dilution of 6-methoxy-3-Pyridinecarboximidamide (from 2 mM down to 61 nM) in the assay buffer. Mix 1:1 with the labeled PI3Kα.

Step 3: Measurement & Analysis

  • Action: Measure thermophoresis using medium MST power and 20% LED excitation. Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the Kd​ .

Mechanistic Insights: Modulating the PI3K/AKT/mTOR Axis

Once 6-methoxy-3-Pyridinecarboximidamide is validated as a binder, it is synthetically elaborated (e.g., reacted with 2-chloro-1-(2-isopropyl-2H-[1,2,4]triazol-3-yl)ethanone) to form complex benzoxazepine derivatives[3][4].

These elaborated compounds act as potent, selective antagonists of the PI3K pathway. By binding to the ATP pocket of PI3K, they prevent the phosphorylation of PIP2 to PIP3. This breaks the downstream recruitment of AKT and the subsequent activation of the mTOR cell survival pathway, which is a critical mechanism of action in targeted cancer therapies[5][6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits mTOR mTOR Pathway (Cell Survival) AKT->mTOR Activates Inhibitor 6-methoxy-nicotinamidine Derivatives Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway targeted by nicotinamidine derivatives.

Conclusion

Benchmarking 6-methoxy-3-Pyridinecarboximidamide reveals it to be a superior fragment compared to simpler amidines. Its unique combination of bidentate hinge-binding capability and methoxy-driven lipophilic pocket exploration yields high ligand efficiency. By employing a rigorous, self-validating biophysical workflow utilizing SPR and MST, researchers can confidently advance this fragment into highly potent PI3K inhibitors for oncology applications.

References

  • RU2654068C1 - Benzoxazepine pi3 inhibitors and methods of use Google P
  • Phytochemical Screening, GCMS Profile, and In-silico properties of Bioactive Compounds in Methanolic Leaf Extracts of Moringa oleifera ResearchG
  • WO2011036280A1 - Benzoxazepin pi3k inhibitor compounds and methods of use Google P
  • WO2012126901A1 - Benzoxazepin compounds selective for pi3k p110 delta and methods of use Google P
  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines ResearchG
  • Preparation of the new thienylnicotinamidines 5a–5k ResearchG
  • Measuring and interpreting the selectivity of protein kinase inhibitors PMC - NIH
  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR ResearchG

Sources

Comparative

FTIR Spectroscopy Comparative Analysis: 6-Methoxy-3-Pyridinecarboximidamide vs. Structural Analogues

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Vibrational Fingerprinting, Structural Elucidation, and Comparative Spectral Validation Executive Summary In medicinal chemistry, pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Vibrational Fingerprinting, Structural Elucidation, and Comparative Spectral Validation

Executive Summary

In medicinal chemistry, pyridinecarboximidamides (nicotinamidines) serve as critical pharmacophores due to their ability to act as hydrogen bond donors and acceptors in enzyme active sites. 6-Methoxy-3-Pyridinecarboximidamide (CAS: 736912-54-2) introduces a methoxy group at the C6 position, which fundamentally alters the electronic distribution of the pyridine ring via resonance (+M effect).

Fourier-Transform Infrared (FTIR) spectroscopy is a premier technique for validating these structural nuances. This guide provides an objective, data-driven comparative analysis of 6-methoxy-3-pyridinecarboximidamide against two structural analogues: Nicotinamidine (lacks the methoxy group) and 2-Chloro-6-methoxypyridine (lacks the amidine group). By isolating these functional groups, we can establish a self-validating framework for spectral interpretation.

Mechanistic Causality: The Vibrational Physics

To accurately interpret the FTIR spectrum, one must understand the causality behind the vibrational shifts [1]. The spectrum of 6-methoxy-3-pyridinecarboximidamide is dominated by the interplay between the electron-donating methoxy group and the highly polarizable amidine group.

The Amidine Group (-C(=NH)NH₂)

Amidines exhibit complex hydrogen-bonding networks in the solid state. The presence of both a primary amine (-NH₂) and an imine (=NH) results in multiple stretching modes.

  • Causality: The N-H stretching region (3450–3100 cm⁻¹) is typically broadened due to intermolecular hydrogen bonding. The C=N stretch of the imine is highly sensitive to conjugation with the pyridine ring, typically appearing around 1645 cm⁻¹.

The Methoxy Group (-OCH₃)

The methoxy group introduces distinct aliphatic C-H stretching and C-O-C ether stretching vibrations [2].

  • Causality: The asymmetric and symmetric C-O-C stretching modes (around 1240 cm⁻¹ and 1030 cm⁻¹, respectively) are highly diagnostic. Furthermore, the oxygen atom donates electron density into the pyridine ring via resonance. This increases the electron density of the aromatic system, causing a slight red shift (lower wavenumber) in the pyridine ring C=C and C=N stretching frequencies compared to unsubstituted nicotinamidine.

The Pyridine Scaffold

The heteroaromatic ring exhibits characteristic stretching modes between 1600 and 1450 cm⁻¹ [3].

  • Causality: The substitution pattern (2,5-disubstituted relative to the pyridine nitrogen) breaks the symmetry of the ring, leading to distinct in-plane and out-of-plane C-H bending modes in the fingerprint region (850–700 cm⁻¹).

Comparative Data Presentation

The following table synthesizes the quantitative FTIR spectral data, comparing 6-methoxy-3-pyridinecarboximidamide with its structural analogues to isolate the contributions of specific functional groups.

Vibrational Mode6-Methoxy-3-PyridinecarboximidamideNicotinamidine (Analogue 1)2-Chloro-6-methoxypyridine (Analogue 2)
N-H Stretch (Amidine) ~3420, 3310, 3150 cm⁻¹ (Broad)~3400, 3300, 3150 cm⁻¹ (Broad)Absent
C-H Stretch (Aliphatic) ~2950, 2840 cm⁻¹Absent~2955, 2845 cm⁻¹
C=N Stretch (Amidine) ~1645 cm⁻¹ (Strong)~1650 cm⁻¹ (Strong)Absent
Pyridine Ring Stretch ~1590, 1480 cm⁻¹~1595, 1485 cm⁻¹~1585, 1475 cm⁻¹
C-O-C Asym. Stretch ~1240 cm⁻¹Absent~1245 cm⁻¹
C-O-C Sym. Stretch ~1030 cm⁻¹Absent~1025 cm⁻¹
C-Cl Stretch AbsentAbsent~1080 cm⁻¹

Note: Shifts in the pyridine ring stretch between Nicotinamidine and the methoxy-derivatives highlight the +M electronic effect of the oxygen atom.

Logical Workflow Visualization

The following diagram maps the logical relationship between the molecule's structural components and their corresponding FTIR spectral manifestations.

G Start 6-Methoxy-3-Pyridinecarboximidamide Structural Elucidation Amidine Amidine Group (-C(=NH)NH2) Analysis Start->Amidine Methoxy Methoxy Group (-OCH3) Analysis Start->Methoxy Pyridine Pyridine Ring Analysis Start->Pyridine NH_Stretch N-H Stretching (3450 - 3100 cm⁻¹) Amidine->NH_Stretch CN_Double C=N Stretching (~1645 cm⁻¹) Amidine->CN_Double COC_Stretch C-O-C Stretching (1250 & 1030 cm⁻¹) Methoxy->COC_Stretch CH_Aliph C-H Aliphatic Stretch (~2950 cm⁻¹) Methoxy->CH_Aliph Ring_Stretch C=C / C=N Ring Stretch (1600 - 1450 cm⁻¹) Pyridine->Ring_Stretch Validation Comparative Validation vs. Analogues NH_Stretch->Validation CN_Double->Validation COC_Stretch->Validation CH_Aliph->Validation Subst_Shift Red Shift via +M Effect (vs. Nicotinamidine) Ring_Stretch->Subst_Shift Subst_Shift->Validation

FTIR structural elucidation workflow for 6-methoxy-3-pyridinecarboximidamide.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pellet methods. Amidines are highly hygroscopic; moisture absorbed during KBr pellet pressing will introduce a massive, broad O-H stretch (~3300 cm⁻¹) that completely obscures the critical N-H stretching region.

This protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise data integrity.

Phase 1: Instrument Calibration & Environmental Control
  • Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.

  • System Validation: Run a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ tolerance.

  • Background Acquisition: Collect a background spectrum (ambient air) immediately prior to sample analysis. Causality: This subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) from the final spectrum.

Phase 2: Sample Preparation & Data Acquisition
  • Sample Loading: Place approximately 2–5 mg of solid 6-methoxy-3-pyridinecarboximidamide directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid crystal lattice and the ATR element, maximizing the evanescent wave penetration depth and ensuring high signal-to-noise (S/N) ratio.

  • Scanning Parameters:

    • Resolution: 4 cm⁻¹

    • Scan Count: 32 to 64 co-added scans (to enhance S/N ratio).

    • Spectral Range: 4000 to 400 cm⁻¹.

Phase 3: Spectral Processing & Validation
  • ATR Correction: Apply an ATR correction algorithm in your spectrometer software. Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes peak intensities to match traditional transmission spectra.

  • Baseline Correction: Apply a multipoint baseline correction to account for any scattering effects.

  • Comparative Overlay: Overlay the processed spectrum with the Nicotinamidine reference spectrum. Validate the structural identity by confirming the emergence of the C-O-C ether bands (~1240 cm⁻¹) and the slight red-shift of the pyridine ring modes.

References

  • Title: FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Infrared spectroscopy of nicotinamide adenine dinucleotides in one and two dimensions Source: The Journal of Physical Chemistry B URL: [Link]

Validation

A Comparative Guide to the Reproducible Synthesis of 6-methoxy-3-Pyridinecarboximidamide

Introduction 6-methoxy-3-pyridinecarboximidamide is a substituted pyridine derivative featuring a critical amidine functional group. Molecules containing the pyridine scaffold are ubiquitous in medicinal chemistry, appea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-methoxy-3-pyridinecarboximidamide is a substituted pyridine derivative featuring a critical amidine functional group. Molecules containing the pyridine scaffold are ubiquitous in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] The amidine group, known for its ability to act as a strong base and a bioisostere for other functional groups, is also a key pharmacophore in therapeutics targeting a range of diseases.[2] Given its potential as a versatile building block for drug discovery and materials science, access to reliable and reproducible synthetic routes for 6-methoxy-3-pyridinecarboximidamide is of paramount importance for researchers.

This guide provides an in-depth comparison of the primary synthetic methodologies for converting the readily available precursor, 6-methoxy-3-cyanopyridine, into the target amidine. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on efficiency, reproducibility, and operational simplicity to aid researchers in selecting the optimal pathway for their specific needs.

The Fundamental Challenge: Activating the Nitrile

The synthesis of amidines from nitriles and amines presents a fundamental challenge: the direct addition of a neutral amine to a nitrile is generally not feasible. The carbon atom of the nitrile group is not sufficiently electrophilic to react with a weak nucleophile like ammonia or a primary amine. Therefore, all viable synthetic routes must incorporate a strategy to activate the nitrile, making it susceptible to nucleophilic attack. This guide will explore three such strategies: acid-catalyzed activation (the Pinner reaction), metal-catalyzed activation, and strong base-mediated amine activation.

Route 1: The Pinner Reaction - A Classic, Multi-Step Approach

The Pinner reaction is a long-established, two-step method for the synthesis of amidines from nitriles. It proceeds via an intermediate alkyl imidate hydrochloride salt (a "Pinner salt").

Reaction Scheme:

  • Step 1: Imidate Formation: 6-methoxy-3-cyanopyridine is treated with an anhydrous alcohol (e.g., ethanol) in the presence of hydrogen chloride gas to form the corresponding ethyl imidate hydrochloride.

  • Step 2: Ammonolysis: The isolated Pinner salt is then reacted with ammonia to displace the ethoxy group and form the final 6-methoxy-3-pyridinecarboximidamide hydrochloride.

Mechanistic Insight: The key to the first step is the powerful activation of the nitrile by HCl. The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This allows the weakly nucleophilic alcohol to attack, leading to the formation of the imidate. In the second step, the Pinner salt is readily attacked by ammonia, a stronger nucleophile, to yield the thermodynamically more stable amidine.

Experimental Protocol (Pinner Reaction)

Step 1: Synthesis of Ethyl 6-methoxypyridine-3-carboximidate hydrochloride

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂) is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagents: Add 6-methoxy-3-cyanopyridine (1.0 eq) to anhydrous ethanol (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath.

  • Reaction: Bubble dry hydrogen chloride gas through the stirred solution for 15-20 minutes. The reaction is highly exothermic and a precipitate may form.

  • Incubation: Seal the flask and allow it to stand at 0-4 °C for 12-24 hours, monitoring for the formation of a crystalline precipitate (the Pinner salt).

  • Workup: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether to remove excess HCl and starting material, and dry under vacuum to yield the Pinner salt. Strictly anhydrous conditions are critical to prevent hydrolysis of the imidate to the corresponding ester.

Step 2: Synthesis of 6-methoxy-3-Pyridinecarboximidamide hydrochloride

  • Setup: Dissolve the Pinner salt (1.0 eq) from Step 1 in anhydrous ethanol in a sealed pressure vessel.

  • Reaction: Cool the solution to -10 °C and bubble anhydrous ammonia gas through the solution until saturation.

  • Incubation: Seal the vessel and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure 6-methoxy-3-pyridinecarboximidamide hydrochloride.

Route 2: Direct Amination via Metal Catalysis

Modern synthetic methods often favor more atom-economical, one-step processes.[3] Transition metal catalysis offers a direct route from nitriles to amidines by using a Lewis acid to activate the nitrile group.[3][4] Copper(I) and Zinc(II) salts have proven effective for this transformation.[3][4]

Reaction Scheme: 6-methoxy-3-cyanopyridine is reacted directly with an ammonia source in the presence of a catalytic amount of a metal salt, such as CuCl or ZnCl₂, at elevated temperatures.

Mechanistic Insight: The metal ion coordinates to the lone pair of electrons on the nitrile nitrogen. This coordination acts similarly to protonation in the Pinner reaction, withdrawing electron density and rendering the nitrile carbon highly electrophilic and susceptible to direct attack by an amine. The amidine is formed in situ and remains coordinated to the metal ion before being released.[4]

Experimental Protocol (Copper-Catalyzed Amination)
  • Setup: To an oven-dried Schlenk tube or pressure vessel, add 6-methoxy-3-cyanopyridine (1.0 eq), CuCl (0.1 eq), a suitable base such as Cs₂CO₃ (1.5 eq), and a ligand like 2,2'-bipyridine (0.1 eq).[3]

  • Reagents: Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in Methanol) or use an ammonium salt like ammonium chloride as the ammonia source. The solvent should be a polar, high-boiling point solvent like 2,2,2-trifluoroethanol (TFE) or DMF.[3]

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the pure amidine.

Route 3: Direct Amination via Strong Base Activation

An alternative one-step approach involves activating the amine rather than the nitrile.[2] By using a strong base, the amine is deprotonated to form a highly nucleophilic amide anion, which is reactive enough to attack the unactivated nitrile directly.

Reaction Scheme: An ammonia equivalent (e.g., a protected amine or an ammonia source) is treated with a strong base like sodium amide (NaNH₂) or an organolithium reagent in an anhydrous, aprotic solvent, followed by the addition of 6-methoxy-3-cyanopyridine.

Mechanistic Insight: This method circumvents the need for nitrile activation by dramatically increasing the nucleophilicity of the nitrogen source. The resulting amide anion readily attacks the electrophilic carbon of the nitrile group to form the amidine anion, which is then protonated during aqueous workup to yield the final product. This protocol overcomes limitations of other methods that may fail with sterically hindered or electronically deactivated nitriles.[2]

Experimental Protocol (Strong Base Activation)
  • Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagents: Suspend sodium amide (NaNH₂) (1.5 eq) in anhydrous THF.

  • Reaction: Add a solution of 6-methoxy-3-cyanopyridine (1.0 eq) in anhydrous THF dropwise to the stirred suspension at room temperature. After the addition is complete, heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by silica gel chromatography.

Comparative Summary and Data

FeatureRoute 1: Pinner Reaction Route 2: Metal Catalysis Route 3: Strong Base Activation
Reaction Type Two-step: Imidate formation, then ammonolysisOne-step, Lewis acid catalyzed aminationOne-step, base-mediated amination
Key Reagents Anhydrous HCl, Anhydrous Alcohol, AmmoniaCuCl or ZnCl₂, Base (e.g., Cs₂CO₃), Ammonia sourceStrong Base (e.g., NaNH₂), Anhydrous THF
Typical Conditions 0 °C to RT; requires handling of corrosive gases80-120 °C; requires sealed vesselRefluxing THF; requires strictly anhydrous/inert conditions
Advantages Well-established, often high-yielding, product is an easily purified saltOne-pot procedure, good functional group tolerance, atom-economical[3]Direct and efficient, tolerates deactivated nitriles[2]
Disadvantages Two steps, requires handling of HCl gas, strict anhydrous conditionsRequires elevated temperatures, metal catalyst removal may be neededRequires strong base, sensitive to moisture and air
Reproducibility High, if anhydrous conditions are maintainedModerate to High, dependent on catalyst activity and conditionsHigh, if anhydrous/inert techniques are strictly followed

Visualization of Synthetic Workflows

G cluster_0 Route 1: Pinner Reaction Workflow A 6-Methoxy-3-cyanopyridine B Anhydrous EtOH, HCl (gas) @ 0°C A->B Step 1 C Ethyl 6-methoxypyridine-3-carboximidate HCl (Pinner Salt) B->C D Anhydrous NH3 in EtOH C->D Step 2 E 6-Methoxy-3-pyridinecarboximidamide HCl D->E

Caption: Workflow for the two-step Pinner synthesis.

G cluster_1 Route 2 & 3: Direct Amination Workflows F 6-Methoxy-3-cyanopyridine G Metal-Catalyzed (e.g., CuCl, NH3 source, 80-120°C) F->G Route 2 H Strong Base (e.g., NaNH2, THF, Reflux) F->H Route 3 I Purified 6-Methoxy-3-pyridinecarboximidamide G->I H->I

Caption: Workflows for one-pot direct amination methods.

Conclusion and Recommendations

The synthesis of 6-methoxy-3-pyridinecarboximidamide can be reliably achieved through several distinct pathways, each with its own set of advantages and challenges.

  • For Scalability and Purity: The Pinner Reaction (Route 1) remains a highly reproducible and robust method. Although it involves two steps and the handling of hazardous reagents like HCl gas, it often provides a clean product as a crystalline hydrochloride salt, which simplifies purification. This makes it a strong candidate for larger-scale synthesis where procedural simplicity is less critical than yield and purity.

  • For Simplicity and Atom Economy: The Metal-Catalyzed Direct Amination (Route 2) is an excellent choice for laboratory-scale synthesis and library generation. Its one-pot nature is operationally simple, and recent advances have made it more sustainable and efficient.[3] This route represents a modern, effective approach that balances convenience with good yields.

  • For Difficult Substrates: The Strong Base Activation (Route 3) provides a powerful, direct method that is particularly useful when other methods might fail due to electronic or steric factors.[2] While it demands rigorous control over anhydrous and inert conditions, it is an extremely effective protocol for rapid amidine formation.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, available equipment, and tolerance for handling challenging reagents. All three presented routes, grounded in well-established chemical principles, offer reproducible pathways to the valuable synthetic intermediate, 6-methoxy-3-pyridinecarboximidamide.

References

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.
  • Khalifa, M. M., Bodner, M. J., Berglund, J., & Haley, M. (2015).
  • A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes.
  • Kumar, A., et al. (2020).
  • An efficient conversion of nitriles to amidines. Semantic Scholar.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine deriv
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.
  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-methoxy-3-Pyridinecarboximidamide

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized pyridine derivatives. However, handling 6-methoxy-3-pyridinecarboximidamide (Free base CAS: 736912-54-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized pyridine derivatives. However, handling 6-methoxy-3-pyridinecarboximidamide (Free base CAS: 736912-54-2; Hydrochloride salt CAS: 201937-22-6) requires a highly tailored approach [1]. Widely utilized as a critical building block in the synthesis of novel therapeutics—particularly kinase inhibitors and amidine-containing pharmacophores—this compound presents specific acute toxicity and irritant profiles that demand rigorous operational control.

This guide provides a self-validating system for Personal Protective Equipment (PPE), operational workflows, and disposal plans. We do not merely dictate what to wear; we explain the causality behind these choices so your team can build a culture of deep, scientifically grounded safety.

Mechanistic Hazard Profile: Understanding the Molecule

To design an effective PPE and handling strategy, we must first analyze the molecular structure and its interaction with human biology.

  • Lipophilicity & Dermal Penetration: The methoxypyridine ring enhances the molecule's lipophilicity. This allows the compound to readily cross the stratum corneum if it contacts bare skin, justifying its GHS classification for acute dermal toxicity (H312) () [2].

  • Basicity & Mucosal Irritation: The carboximidamide (amidine) functional group is highly basic and nucleophilic. Upon contact with the moisture in ocular or respiratory mucosa, it causes localized pH spikes and cellular disruption, leading to serious eye irritation (H319) and respiratory tract irritation (H335) [2].

  • Aerosolization Risk: The compound is typically supplied as a crystalline powder. Its specific crystal habit makes it prone to electrostatic dispersion, creating fine, easily inhaled particulates (H332) () [3].

Core PPE Requirements: The "What" and "Why"

Generic lab safety gear is insufficient. The table below outlines the mandatory PPE specifications and the mechanistic justification for each requirement.

PPE CategoryTechnical SpecificationMechanistic Justification (The "Why")
Eye/Face Snug-fitting safety goggles with side shields (ANSI Z87.1 compliant).The amidine moiety is highly irritating to ocular mucosa. Standard safety glasses allow aerosolized dust ingress from the top and sides.
Hands Nitrile gloves (minimum 0.11 mm thickness), double-gloved.The methoxypyridine ring's lipophilicity promotes rapid dermal penetration. Double-gloving ensures structural integrity against micro-tears during prolonged handling.
Body Tyvek® lab coat or impermeable chemical apron.Prevents particulate accumulation on woven cotton fabrics, which can lead to chronic micro-exposures and cross-contamination outside the lab.
Respiratory N95/P100 particulate respirator OR mandatory handling in a Class II BSC.Mitigates inhalation of fine powders. The compound's electrostatic properties lead to easily aerosolized fines that irritate the respiratory tract.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure containment and operator safety.

Step 1: Pre-Operation Verification

  • Action: Verify that the fume hood or Biosafety Cabinet (BSC) has an inward face velocity of at least 0.5 m/s. Check that the nearest eye-wash station is fully operational.

  • Validation: A visible flow indicator (e.g., a Kimwipe strip taped to the sash) must show steady inward pull.

Step 2: Advanced PPE Donning

  • Action: Apply the double-glove method. Tape the inner nitrile glove to the cuff of your impermeable lab coat.

  • Validation: Perform a range-of-motion test with your wrists; no bare skin should be exposed.

Step 3: Anti-Static Weighing Protocol

  • Action: Never weigh this compound on an open bench. Utilize an analytical balance enclosed within a ventilated safety enclosure. Use anti-static weigh boats or neutralize the static charge of standard boats using an ionizing bar.

  • Causality: Static charge repels the fine amidine powder, causing it to "jump" and aerosolize, directly leading to inhalation risks.

Step 4: Controlled Solubilization

  • Action: When preparing stock solutions (commonly in DMSO or DMF), add the solvent slowly down the side of the vial.

  • Causality: The dissolution of the hydrochloride salt can be slightly endothermic or cause rapid localized solvation, leading to micro-splashing. Slow addition prevents aerosolization of the concentrated solution.

Step 5: Immediate Decontamination

  • Action: Wipe down spatulas, balance surfaces, and the hood deck with a 70% ethanol/water solution.

  • Causality: The compound exhibits high solubility in polar organic/aqueous mixtures, making EtOH/water highly effective for chemical removal, whereas dry wiping only spreads the hazard.

HandlingWorkflow Start Pre-Operation Ventilation Check PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weighing Weigh in Enclosure (Anti-static boat) PPE->Weighing Solubilization Solubilize in Hood (Add solvent slowly) Weighing->Solubilization Cleanup Decontaminate Surfaces (70% EtOH) Solubilization->Cleanup End Safe Storage / Reaction Cleanup->End

Step-by-step logical workflow for the safe handling and solubilization of the compound.

Spill Response and Disposal Plan

A spill of 6-methoxy-3-pyridinecarboximidamide must be neutralized and contained rapidly. Standard dry sweeping is strictly prohibited.

Step 1: Isolation Evacuate personnel from the immediate vicinity to prevent accidental tracking of the lipophilic powder.

Step 2: Chemical Containment (Dampening) Cover the powder spill with absorbent paper towels. Gently dampen the towels with a dilute weak acid (e.g., 1% acetic acid) rather than plain water.

  • Causality: The weak acid rapidly protonates the basic amidine group, converting the free base into a highly water-soluble, non-volatile salt, drastically reducing its mobility and aerosolization potential.

Step 3: Collection Sweep the damp, neutralized material using a non-sparking tool into a chemically compatible, sealable container.

Step 4: Surface Decontamination Scrub the spill area with an alcohol-based solvent (to dissolve any remaining lipophilic free base), followed by a standard soap and water wash to remove residual salts.

Step 5: Regulated Disposal Label the container strictly as "Hazardous Solid Waste - Toxic/Irritant (Contains Pyridinecarboximidamide)". Route the waste for high-temperature incineration (P501 compliance), which completely destroys the pyridine ring and nitrogenous functional groups, preventing environmental accumulation [2].

SpillResponse Spill Spill Detected Evacuate Isolate Area Spill->Evacuate Assess Assess Size & State (Powder vs Solution) Evacuate->Assess Dampen Dampen with 1% Acetic Acid (Protonate Amidine) Assess->Dampen Collect Collect (No Dry Sweeping) Dampen->Collect Decon Scrub with Alcohol/Water Collect->Decon Dispose Incineration Waste Bin Decon->Dispose

Spill containment and chemical neutralization pathway for amidine derivatives.

References

  • NextSDS Database. (2026). 6-methoxy-3-Pyridinecarboximidamide — Chemical Substance Information. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-methoxy-3-Pyridinecarboximidamide
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6-methoxy-3-Pyridinecarboximidamide
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